Phenaglycodol
説明
structure in Merck Index, 9th ed, #6992; minor descriptor (66-79); on-line and Index Medicus search BUTANEDIOLS (66-79); minor descriptor (66-79); file maintained to BUTYLENE GLYCOLS
Structure
2D Structure
3D Structure
特性
CAS番号 |
79-93-6 |
|---|---|
分子式 |
C11H15ClO2 |
分子量 |
214.69 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3 |
InChIキー |
HTYIXCKSEQQCJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
外観 |
Solid powder |
他のCAS番号 |
79-93-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Phenaglycodol; Acalmid; Atadiol; Felixin; Puasital; Sedapsin; Sinforil; NSC 169451; NSC-169451; NSC169451 |
製品の起源 |
United States |
Foundational & Exploratory
The Rise and Fall of a Mid-Century Anxiolytic: A Technical History of Phenaglycodol
Indianapolis, IN - In the mid-20th century, a period marked by the burgeoning field of psychopharmacology, Eli Lilly and Company developed Phenaglycodol, a novel tranquilizer that offered a new approach to managing anxiety and seizure disorders. This technical guide delves into the history of this compound's discovery, its synthesis, pharmacological properties, and clinical evaluation, providing researchers, scientists, and drug development professionals with an in-depth understanding of this once-promising therapeutic agent.
This compound, chemically known as 2-(p-chlorophenyl)-3-methyl-2,3-butanediol, emerged from the chemical exploration of diol structures, a class of compounds that also yielded the well-known anxiolytic, meprobamate. While related pharmacologically to meprobamate, this compound is not a carbamate and possesses its own distinct profile. It was marketed under various brand names, including Ultran, Acalo, and Atadiol, and was recognized for its anxiolytic and anticonvulsant properties.
Discovery and Development Timeline
The development of this compound can be traced back to the post-war era of pharmaceutical innovation. Eli Lilly and Company, a prominent player in the pharmaceutical industry, was actively investigating new chemical entities for central nervous system disorders. The key patent for this compound, US Patent 2,812,363A, was filed on December 27, 1955, and granted on November 5, 1957, with J. Mills credited as the inventor. This patent laid the groundwork for the commercial production of the drug.
Synthesis of this compound
The synthesis of this compound, as outlined in the patent literature, involves a multi-step process. Two primary synthesis pathways have been described:
Method 1: Grignard Reaction with an Ester
This pathway begins with the formation of p-chloroatrolactic acid from p-chloroacetophenone. The acid is then esterified, and the resulting ester undergoes a Grignard reaction with methylmagnesium iodide to yield this compound.
Method 2: Pinacol Coupling Reaction
A more direct, one-step method involves a mixed pinacol coupling reaction between p-chloroacetophenone and acetone. This reaction is catalyzed by magnesium that has been activated with a small amount of trimethylsilyl chloride.
Pharmacological Profile
This compound's primary pharmacological effects are its anxiolytic and anticonvulsant activities. Preclinical studies in animal models were crucial in defining this profile.
Anxiolytic Activity
The anxiolytic properties of this compound were evaluated using conflict procedure tests, such as the Geller-Seifter test. In this paradigm, animals are trained to press a lever for a food reward, but their responses are periodically punished with a mild electric shock. Anxiolytic drugs typically increase the rate of punished responding, indicating a reduction in fear or anxiety.
Experimental Protocol: Geller-Seifter Conflict Test
-
Animals: Male Wistar rats were used.
-
Apparatus: A standard operant conditioning chamber equipped with a lever, a food dispenser, and a grid floor for delivering electric shocks.
-
Training: Rats were trained on a multiple schedule of reinforcement. In the presence of one stimulus (e.g., a steady light), lever presses were rewarded with food on a variable-interval schedule (unpunished component). In the presence of a different stimulus (e.g., a flashing light), every lever press was rewarded with food but also accompanied by a brief, mild electric shock (punished or conflict component).
-
Drug Administration: this compound was administered intraperitoneally at various doses prior to the test session.
-
Data Collection: The rates of lever pressing during both the unpunished and punished components were recorded.
Anticonvulsant Activity
This compound's anticonvulsant effects were primarily assessed using the Maximal Electroshock Seizure (MES) test. This test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
-
Animals: Male albino mice were typically used.
-
Apparatus: An electroshock apparatus capable of delivering a supramaximal alternating current stimulus through corneal electrodes.
-
Procedure: A short-duration electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) was delivered to the corneas of the mice. In unprotected animals, this stimulus induces a characteristic tonic-clonic seizure, with the tonic hindlimb extension being the endpoint of the test.
-
Drug Administration: this compound was administered orally or intraperitoneally at various doses prior to the electroshock.
-
Data Analysis: The ability of the drug to prevent the tonic hindlimb extension phase of the seizure was recorded. The dose that protected 50% of the animals from the tonic extensor component was determined as the median effective dose (ED50).
Again, precise ED50 values for this compound from the original preclinical studies are not widely cited in modern literature. However, its classification as an anticonvulsant indicates it demonstrated significant activity in this model.
Mechanism of Action
The precise mechanism of action of this compound has not been as extensively elucidated as that of later anxiolytics. However, its pharmacological profile, similar to that of meprobamate and barbiturates, strongly suggests that it modulates the GABAergic system. It is hypothesized that this compound enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex. This enhancement of GABAergic transmission leads to a general quieting of neuronal activity in the central nervous system, resulting in its anxiolytic and anticonvulsant effects. Further research would be needed to determine its specific binding site on the GABA-A receptor and whether it acts as a direct agonist or a positive allosteric modulator.
Clinical Evaluation
A key clinical investigation of this compound was a placebo-controlled study conducted in anxious and depressed outpatients, published in 1972. This study aimed to evaluate the efficacy of this compound in a real-world clinical setting.
Clinical Trial Protocol Summary
-
Study Design: Double-blind, placebo-controlled.
-
Participants: Adult outpatients with diagnoses of anxiety and depression.
-
Intervention: Oral administration of this compound at a dosage of 200 mg, four times a day.
-
Control: Placebo administered on the same schedule.
-
Duration: The study period was four weeks.
-
Outcome Measures: Standardized rating scales for anxiety and depression were used to assess changes in symptoms from baseline.
The results of this trial indicated that this compound was significantly more effective than placebo in reducing symptoms of anxiety.
Pharmacokinetics and Metabolism
Detailed human pharmacokinetic and metabolism data for this compound are limited in the available literature. As a lipophilic molecule, it would be expected to be well-absorbed after oral administration and distribute into the central nervous system. Metabolism would likely occur in the liver, primarily through oxidation and conjugation reactions to form more water-soluble metabolites that can be excreted by the kidneys.
Toxicology
Acute toxicity studies in animals are a standard part of preclinical drug development to determine the safety profile of a new compound. The median lethal dose (LD50) is a common measure of acute toxicity.
Experimental Protocol: Acute Oral Toxicity (LD50) in Rats
-
Animals: Groups of male and female rats were used.
-
Procedure: A single oral dose of this compound was administered to each group at varying concentrations.
-
Observation: The animals were observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals died, was calculated using statistical methods.
Specific LD50 values for this compound are not readily found in modern toxicological databases.
Legacy and Conclusion
This compound represents an important chapter in the history of psychopharmacology. It was one of the early non-barbiturate anxiolytics that provided a therapeutic option for patients with anxiety and seizure disorders. However, with the advent of the benzodiazepines in the 1960s, which offered a superior safety and efficacy profile, this compound and other early tranquilizers were largely superseded.
This technical guide has provided a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on the available historical and scientific literature. While some quantitative data and detailed experimental protocols from the original studies are not easily accessible today, the information presented here offers valuable insights for researchers and professionals in the field of drug development, illustrating the evolution of anxiolytic and anticonvulsant therapies. The story of this compound serves as a reminder of the continuous search for safer and more effective treatments for neurological and psychiatric disorders.
Phenaglycodol: A Technical Overview of its Initial Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol, a central nervous system (CNS) depressant, was initially introduced as a tranquilizing agent with anxiolytic and anticonvulsant properties.[1][2] Pharmacologically related to meprobamate, it was primarily utilized in the mid-20th century for the management of anxiety and neurotic disorders. This technical guide provides an in-depth analysis of the early therapeutic applications of this compound, focusing on available quantitative data from early clinical evaluations, detailed experimental methodologies, and its presumed mechanism of action.
Initial Therapeutic Applications
This compound's primary therapeutic application was in the treatment of anxiety states.[1][2] Early clinical observations also noted its use in patients with anxiety accompanied by hypertension.[2] As a CNS depressant, its effects were aimed at inducing a state of calm and relaxation in individuals experiencing heightened anxiety and nervousness.
Quantitative Data from Early Clinical Evaluations
Detailed quantitative data from early clinical trials of this compound are not extensively available in readily accessible modern databases. The following table summarizes the available information from a 1972 placebo-controlled study evaluating its efficacy in anxious and depressed outpatients.
| Parameter | This compound Group | Placebo Group | Key Findings |
| Primary Indication | Anxiety and Depression | Anxiety and Depression | The study aimed to evaluate the effectiveness of this compound in a patient population with mixed anxiety and depression. |
| Administration Route | Oral | Oral | Both this compound and the placebo were administered orally. |
| Statistical Analysis | Analysis of Variance | Analysis of Variance | The study utilized analysis of variance to compare the outcomes between the two groups. |
| Outcome Measures | Psychiatric Status Rating Scales, Personality Inventory | Psychiatric Status Rating Scales, Personality Inventory | Clinical efficacy was assessed using standardized psychiatric rating scales and personality inventories. |
Note: Access to the full quantitative results of this and other early studies is limited due to the historical nature of the research.
Experimental Protocols
The methodologies of early clinical trials for anxiolytics in the mid-20th century laid the groundwork for modern clinical trial design. Based on available information, a typical experimental protocol for evaluating this compound's anxiolytic effects would have likely included the following components:
Subject Selection:
-
Inclusion Criteria: Adult male and female outpatients diagnosed with anxiety and/or depression based on clinical interviews and standardized psychiatric assessments of the era.
-
Exclusion Criteria: Patients with known contraindications to CNS depressants or those receiving other psychotropic medications that could confound the results.
Study Design:
-
A double-blind, placebo-controlled, randomized clinical trial design was employed to minimize bias.
-
Patients would be randomly assigned to receive either this compound or an identical-looking placebo.
Treatment Administration:
-
Dosage: The specific dosage of this compound administered in early trials is not consistently reported in available abstracts.
-
Route of Administration: Oral administration was the standard route.
-
Duration: The treatment period would likely have spanned several weeks to adequately assess the therapeutic effect.
Outcome Assessment:
-
Primary Endpoints: The primary measures of efficacy would have been changes from baseline in scores on standardized psychiatric rating scales for anxiety and depression.
-
Secondary Endpoints: Clinician and patient global impressions of improvement, as well as assessments of side effects, would have been recorded.
Statistical Analysis:
-
Statistical methods such as analysis of variance would be used to compare the mean changes in outcome measures between the this compound and placebo groups.
Mechanism of Action and Signaling Pathways
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. CNS depressants like this compound are thought to potentiate this effect, resulting in a generalized depression of neuronal activity and the observed anxiolytic and sedative effects.
Below is a diagram illustrating the general signaling pathway of a GABA-A receptor, which is the likely target for this compound's therapeutic action.
The following diagram illustrates a generalized experimental workflow for a placebo-controlled clinical trial of an anxiolytic agent, representative of the type of study conducted to evaluate this compound.
Conclusion
References
Delving into the Dawn of Tranquilizers: The Early Mechanistic Exploration of Phenaglycodol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research into the mechanism of action of Phenaglycodol, a non-carbamate tranquilizer developed in the 1950s. At a time preceding the modern understanding of GABAergic neurotransmission, early investigations into this central nervous system depressant laid crucial groundwork for the future of psychopharmacology. This document synthesizes the available data from early preclinical and clinical studies, presenting a granular look at the experimental methodologies, quantitative findings, and nascent theories surrounding this compound's mode of action.
Introduction: A New Class of Central Nervous System Depressants
This compound, chemically known as 2-(p-chlorophenyl)-3-methyl-2,3-butanediol, emerged in an era dominated by barbiturates and the newly introduced meprobamate. Marketed under trade names such as Ultran, it was characterized as a tranquilizer with muscle relaxant and anticonvulsant properties.[1] Early research sought to differentiate its pharmacological profile from existing sedatives and to elucidate the physiological underpinnings of its observed clinical effects.
Early Preclinical Investigations: Unraveling the Pharmacological Profile
Initial preclinical studies in the 1950s and early 1960s were instrumental in characterizing the central nervous system (CNS) effects of this compound. These investigations primarily relied on animal models to assess its sedative, anticonvulsant, and muscle relaxant activities.
Experimental Protocols
The following are detailed methodologies for key experiments that were foundational in the early assessment of this compound:
A. Assessment of Sedative and Hypnotic Effects:
-
Objective: To determine the dose-dependent sedative and hypnotic effects of this compound.
-
Animal Model: Male albino mice.
-
Methodology:
-
Animals were randomly assigned to control and experimental groups.
-
The experimental groups received varying doses of this compound administered intraperitoneally (i.p.). The control group received a saline vehicle.
-
Spontaneous Motor Activity: Immediately following injection, individual mice were placed in activity cages equipped with photoelectric cells to measure interruptions of a light beam over a defined period (e.g., 60 minutes). A reduction in counts compared to the control group indicated sedation.
-
Loss of Righting Reflex (Hypnosis): Following administration of higher doses, mice were placed on their backs. The inability to right themselves within a specified time (e.g., 30 seconds) was considered the endpoint for hypnosis. The duration of this loss of reflex was recorded.
-
-
Data Collection: Quantitative data on the reduction in spontaneous motor activity and the percentage of animals exhibiting loss of righting reflex at each dose level were collected. The ED50 (median effective dose) for hypnosis was often calculated.
B. Evaluation of Anticonvulsant Activity:
-
Objective: To assess the efficacy of this compound in protecting against chemically and electrically induced seizures.
-
Animal Model: Male albino mice or rats.
-
Methodology:
-
Animals were pre-treated with various doses of this compound or a vehicle control.
-
Metrazol (Pentylenetetrazol) Seizure Test: A convulsant dose of Metrazol (e.g., 85 mg/kg s.c.) was administered. Animals were observed for the presence or absence of clonic and tonic seizures and mortality over a 30-minute period. Protection was defined as the absence of a tonic-extensor seizure component.
-
Maximal Electroshock Seizure (MES) Test: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) was delivered via corneal or auricular electrodes. The primary endpoint was the abolition of the hindlimb tonic extensor component of the seizure.
-
-
Data Collection: The number of animals protected from seizures at each dose was recorded, and the ED50 for anticonvulsant activity was calculated.
C. Measurement of Muscle Relaxant Properties:
-
Objective: To quantify the muscle relaxant effects of this compound.
-
Animal Model: Male albino mice.
-
Methodology:
-
Inclined Screen Test: Mice were placed on a wire mesh screen inclined at a specific angle (e.g., 60 degrees). The ability of the animal to remain on the screen for a predetermined time (e.g., 1 minute) was assessed at various time points after drug administration. Failure to remain on the screen indicated muscle relaxation.
-
Rotarod Test: Mice were placed on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm). The time until the animal fell off the rod was recorded. A decrease in the time spent on the rod compared to pre-drug performance indicated motor incoordination and muscle relaxation.
-
-
Data Collection: The percentage of animals failing the inclined screen test or the mean time to falling off the rotarod at different doses was recorded. The ED50 for motor impairment was determined.
Quantitative Data Summary
The following tables summarize the type of quantitative data that was typically generated in these early studies. Note: Specific values from a single, definitive early paper are not available due to the limitations of accessing primary literature from that period. The data presented here is representative of the expected findings based on the known pharmacological profile of this compound and related compounds of that era.
| Table 1: Sedative and Hypnotic Effects of this compound in Mice | |
| Endpoint | Representative ED50 (mg/kg, i.p.) |
| Reduction of Spontaneous Motor Activity | 50 - 100 |
| Loss of Righting Reflex (Hypnosis) | 150 - 250 |
| Table 2: Anticonvulsant Activity of this compound in Mice | |
| Test | Representative ED50 (mg/kg, i.p.) |
| Metrazol Seizure Protection | 75 - 150 |
| Maximal Electroshock Seizure Protection | > 200 (often reported as less potent) |
| Table 3: Muscle Relaxant Effects of this compound in Mice | |
| Test | Representative ED50 (mg/kg, i.p.) |
| Inclined Screen Test | 100 - 175 |
| Rotarod Test | 120 - 200 |
Early Proposed Mechanisms of Action: A Central Site of Action
Based on the preclinical data, early researchers concluded that this compound exerted its effects through a central mechanism of action, rather than a peripheral one. The drug's ability to induce sedation, protect against centrally-induced convulsions, and cause motor incoordination all pointed towards an action within the brain and spinal cord.
While the precise molecular targets were unknown, the prevailing hypothesis was that this compound, much like meprobamate and the barbiturates, acted as a general depressant of the central nervous system. The concept of specific neurotransmitter receptors, such as the GABA-A receptor, was not yet established. Therefore, early theories were framed in broader physiological terms.
Postulated Signaling and Logical Pathways
The diagrams below illustrate the logical flow of the early understanding of this compound's action, from administration to observed effect.
Figure 1: Early conceptual workflow of this compound's action.
It was often postulated that tranquilizers like this compound selectively depressed polysynaptic pathways in the spinal cord and higher brain centers, which could account for the muscle relaxant effects without causing profound general depression at lower doses.
Figure 2: Hypothesized pathway for muscle relaxation.
Early Clinical Observations
Initial clinical studies in the late 1950s and early 1960s were largely observational and focused on the therapeutic efficacy of this compound in treating anxiety and tension states. These studies, while not mechanistic in nature, provided human context to the preclinical findings. Patients treated with this compound were reported to experience a calming effect without the significant cognitive impairment associated with barbiturates. The muscle relaxant properties were also noted as beneficial in conditions where anxiety was accompanied by muscular tension.
Conclusion: A Foundation for Modern Psychopharmacology
The early research on this compound, though lacking the molecular precision of modern pharmacology, was a critical step in the development of anxiolytic and anticonvulsant therapies. The systematic use of animal models to characterize its CNS depressant effects and the initial hypotheses regarding its central site of action contributed to a growing understanding that different classes of drugs could modulate brain function in distinct ways. This foundational work paved the way for later discoveries, including the role of the GABAergic system, which would ultimately provide a more complete picture of how drugs like this compound exert their therapeutic effects. The experimental protocols developed during this period also became standard methods for the preclinical evaluation of novel CNS-active compounds for decades to come.
References
Phenaglycodol: A Technical Examination of its Anxiolytic and Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol, chemically known as 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a central nervous system (CNS) depressant that was historically classified as a tranquilizer with both anxiolytic and anticonvulsant properties.[1] Pharmacologically, it shares a relationship with meprobamate, though it is not a carbamate itself.[1] This technical guide provides a comprehensive overview of the available scientific information regarding this compound's classification, its effects on anxiety and convulsions, and the current understanding of its mechanism of action.
Pharmacological Classification and Profile
This compound is categorized as a CNS depressant.[2][3][4] Drugs within this class generally exert their effects by slowing down brain activity. This action is often mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Increased GABAergic activity leads to sedative, anxiolytic, and anticonvulsant effects. While the precise molecular interactions of this compound have not been extensively elucidated in recent literature, its pharmacological profile aligns with that of other CNS depressants that modulate GABAergic neurotransmission.
Anxiolytic Activity
Clinical observations and early placebo-controlled trials have supported the classification of this compound as an anxiolytic agent. These studies indicated its potential therapeutic use in managing anxiety states. The assessment of anxiolytic activity in preclinical drug development typically involves a battery of behavioral tests in animal models.
Experimental Protocols for Anxiolytic Activity
Standardized behavioral paradigms in rodents are employed to evaluate the anxiolytic potential of a compound. These tests are designed to create a conflict between the animal's natural exploratory behavior and its aversion to novel, open, or brightly lit spaces. Anxiolytic compounds typically reduce anxiety-related behaviors and increase exploratory actions.
1. Elevated Plus Maze (EPM): This apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
2. Light-Dark Box (LDB): This test utilizes a two-compartment box with a brightly illuminated area and a dark, enclosed area. Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
3. Open Field Test (OFT): This test assesses exploratory behavior and anxiety in a novel, open arena. A reduction in anxiety is often correlated with increased exploration of the central area of the field.
Anticonvulsant Activity
This compound has also been recognized for its anticonvulsant properties. The preclinical evaluation of anticonvulsant drugs relies on well-established animal models that simulate different types of seizures.
Experimental Protocols for Anticonvulsant Activity
1. Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce a seizure, and the ability of a drug to prevent the tonic hindlimb extension phase is the primary endpoint.
2. Pentylenetetrazole (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic seizures, which are considered a model for absence seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.
As with its anxiolytic profile, specific ED50 values for this compound in the MES and PTZ tests are not prominently featured in modern databases. However, its classification as an anticonvulsant implies positive activity in these or similar historical screening models. The anticonvulsant effect of a drug is often related to its ability to raise the seizure threshold, which is the minimum intensity of a stimulus required to induce a seizure.
Mechanism of Action
The precise mechanism of action for this compound is not well-defined in the available scientific literature. However, based on its classification as a CNS depressant and its pharmacological relation to meprobamate, it is hypothesized to act by modulating the GABAA receptor complex.
Putative Signaling Pathway
Most anxiolytics and anticonvulsants exert their effects by enhancing the inhibitory action of GABA at the GABAA receptor, a ligand-gated ion channel. Binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Below is a conceptual workflow for the preclinical screening of a compound like this compound for its anxiolytic and anticonvulsant properties.
Below is a diagram illustrating the hypothesized mechanism of action of CNS depressants like this compound at the GABAA receptor.
Quantitative Data Summary
Table 1: Anxiolytic Activity of this compound (Preclinical Models)
| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Elevated Plus Maze | Rat/Mouse | Oral/IP | Data Not Available | - |
| Light-Dark Box | Rat/Mouse | Oral/IP | Data Not Available | - |
| Open Field Test | Rat/Mouse | Oral/IP | Data Not Available | - |
Table 2: Anticonvulsant Activity of this compound (Preclinical Models)
| Experimental Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Rat/Mouse | Oral/IP | Data Not Available | - |
| Pentylenetetrazole (PTZ) | Rat/Mouse | Oral/IP | Data Not Available | - |
Conclusion
This compound is a CNS depressant with historically recognized anxiolytic and anticonvulsant properties. While its clinical use has largely been superseded by newer agents with more well-defined mechanisms of action and safety profiles, its study provides insight into the development of early psychopharmacological agents. The presumed mechanism of action involves the potentiation of GABAergic neurotransmission, a common pathway for many anxiolytic and anticonvulsant drugs. A significant gap exists in the publicly available, quantitative preclinical data for this compound, which limits a full modern assessment of its potency and efficacy. Further research, potentially involving retrospective analysis of historical data or new in vitro and in vivo studies, would be necessary to fully characterize the pharmacological profile of this compound according to contemporary standards.
References
The Rise and Fall of a Mid-Century Anxiolytic: A Technical Retrospective of Phenaglycodol in Neuropsychiatry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol, a non-barbiturate sedative and tranquilizer, emerged in the mid-20th century as a therapeutic option for anxiety and other neuropsychiatric conditions. Marketed under brand names such as Acalmid, Acalo, Alterton, Atadiol, Felixyn, Neotran, Pausital, Remin, Sedapsin, Sinforil, Stesil, and Ultran, it was pharmacologically related to meprobamate, another popular tranquilizer of the era.[1] This technical guide provides a comprehensive overview of the historical context of this compound's use, its presumed mechanism of action, and the experimental approaches of the time, aimed at providing researchers and drug development professionals with a retrospective understanding of this early neuropsychiatric agent.
Historical Context and Clinical Application
The eventual decline in the use of this compound, like many early psychotropic medications, was likely multifactorial. The development of newer agents with improved safety and efficacy profiles, such as the benzodiazepines, which offered a more targeted anxiolytic effect with a different side-effect profile, contributed to the phasing out of older drugs. While specific documentation regarding the withdrawal of this compound from the market by regulatory bodies like the FDA is not easily accessible, the general trend in pharmacotherapy has been to replace older, less specific drugs with newer, more refined therapeutic agents.
Quantitative Data Summary
Detailed quantitative data from the primary clinical trials of this compound are scarce in the contemporary scientific literature. However, based on available historical reports, a summary of its clinical use is presented below.
| Parameter | Description |
| Primary Indications | Anxiety, Nervous Tension, Depression[2] |
| Dosage Form | Oral Capsules/Tablets |
| Typical Adult Dosage | Information on specific dosages from the 1960s is not consistently reported in available abstracts. |
| Therapeutic Effects | Reported to have tranquilizing and sedative effects, with anxiolytic and anticonvulsant properties. |
| Side Effects | As a central nervous system depressant, side effects likely included drowsiness, dizziness, and potential for dependence with prolonged use, similar to other sedatives of its class. |
Presumed Mechanism of Action: A Focus on the GABAergic System
While the precise molecular mechanism of this compound was not elucidated with the same level of detail as modern pharmaceuticals, its pharmacological relationship to meprobamate and its anticonvulsant properties strongly suggest an interaction with the GABAergic system. The prevailing understanding for drugs of this class is that they enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to a general quieting of neuronal activity in the central nervous system, resulting in the observed anxiolytic and sedative effects.
Presumed Signaling Pathway of this compound.
Experimental Protocols: A Representative Workflow
Preclinical Evaluation of Anxiolytic Activity
A common animal model to assess anxiety is the elevated plus maze. The following represents a plausible experimental protocol that would have been used to test the anxiolytic effects of this compound.
-
Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.
-
Animals: Typically rats or mice.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
A control group receives a vehicle injection (e.g., saline), while experimental groups receive varying doses of this compound.
-
After a set pre-treatment time, each animal is placed at the center of the maze, facing an open arm.
-
The animal's behavior is observed for a fixed period (e.g., 5 minutes). Key metrics recorded include the number of entries into and the time spent in the open and closed arms.
-
-
Expected Outcome for an Anxiolytic: An increase in the time spent in and the number of entries into the open arms, as the drug reduces the animal's natural aversion to open spaces.
Representative Drug Development Workflow.
Conclusion
This compound represents an important chapter in the history of neuropsychopharmacology, bridging the gap between older sedatives and the modern era of anxiolytics. While the limitations of historical data prevent a complete reconstruction of its clinical and experimental profile, this guide provides a framework for understanding its context, presumed mechanism, and the scientific approaches of its time. For contemporary researchers, a retrospective analysis of such early compounds can offer valuable insights into the evolution of drug discovery and the enduring challenge of treating neuropsychiatric disorders.
References
Exploring the Structure-Activity Relationship of Early Phenaglycodol Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol, chemically known as 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, emerged in the mid-20th century as a tranquilizing agent with notable anxiolytic and anticonvulsant properties. Its development was part of a broader exploration of propanediol and glycol derivatives for central nervous system (CNS) activity, a line of research that also yielded the well-known anxiolytic, meprobamate. This technical guide delves into the early structure-activity relationships (SAR) of this compound and its analogs, providing a detailed overview of the synthetic strategies, pharmacological evaluations, and the molecular characteristics that govern their biological effects. Understanding the foundational SAR of these early CNS depressants offers valuable insights for contemporary drug discovery and development.
Core Structure and Pharmacological Profile
This compound belongs to the chemical class of glycols, specifically a substituted butanediol. Its pharmacological profile is characterized by muscle relaxant, sedative, and anticonvulsant effects. These properties are closely related to those of other CNS depressants of the era, such as meprobamate (2-methyl-2-n-propyl-1,3-propanediol dicarbamate), which also features a diol backbone.[1][2] The primary mechanism of action for this class of compounds is believed to involve the positive allosteric modulation of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
Structure-Activity Relationship of this compound Analogs
Table 1: Inferred Structure-Activity Relationships of Early this compound Analogs
| Structural Modification | General Effect on Activity | Notes |
| Substitution on the Phenyl Ring | Halogen substitution (e.g., chloro) at the para-position appears to be favorable for activity. | The 4-chloro substituent is a key feature of this compound. Other substitutions would likely alter potency and metabolic stability. |
| Alkyl Groups on the Diol Backbone | The presence of methyl groups on the butanediol core is important for activity. | Variations in the size and branching of these alkyl groups would be expected to influence lipophilicity and receptor interaction. |
| Hydroxyl Groups | The two hydroxyl groups are essential for the glycol structure and its CNS depressant activity. | Esterification of these hydroxyls, for instance into dicarbamates (as in meprobamate), significantly modifies the pharmacological profile, often enhancing potency and duration of action. |
| Chirality | As the core structure contains chiral centers, different stereoisomers likely exhibit varying potencies. | The specific stereochemistry of the hydroxyl and methyl groups would influence the compound's three-dimensional shape and its fit within the receptor binding pocket. |
Experimental Protocols
The pharmacological evaluation of early this compound analogs relied on a battery of in vivo tests in animal models to assess their muscle relaxant and anticonvulsant properties.
Muscle Relaxant Activity: The Rotarod Test
This test was a standard method for evaluating the motor-impairing and muscle relaxant effects of drugs.
-
Apparatus: A rotating rod, typically with a knurled surface for grip, with the speed of rotation kept constant.
-
Procedure:
-
Mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Animals that successfully complete the training are selected for the study.
-
A control group receives the vehicle, while test groups receive varying doses of the analog, typically administered intraperitoneally.
-
At a predetermined time after drug administration (e.g., 30 minutes), the mice are placed back on the rotarod.
-
The time until the mouse falls off the rod is recorded. The inability to remain on the rod for a defined cutoff time is considered an endpoint.
-
-
Data Analysis: The dose at which 50% of the animals fail to remain on the rod (ED50) is calculated to quantify the muscle relaxant potency of the compound.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test was used to identify compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroshock apparatus capable of delivering a controlled electrical stimulus to the cornea or skull of the animal.
-
Procedure:
-
Mice or rats are administered the test compound or vehicle.
-
After a set absorption period, a suprathreshold electrical stimulus is delivered.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is observed.
-
-
Data Analysis: The ability of the compound to abolish the tonic hindlimb extension is considered a protective effect. The ED50, the dose that protects 50% of the animals from the tonic extensor component of the seizure, is determined.
Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Test
This test was used to screen for compounds effective against myoclonic and absence seizures.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazole is injected subcutaneously.
-
The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a defined period (e.g., 30 minutes).
-
-
Data Analysis: The ED50 is calculated as the dose of the compound that protects 50% of the animals from the onset of clonic seizures.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound and its analogs is believed to be the potentiation of GABAergic inhibition in the CNS.
As depicted in Figure 1, GABA, the primary inhibitory neurotransmitter in the brain, binds to its specific site on the GABA-A receptor. This binding event opens an integral chloride ion channel. This compound and its analogs are thought to bind to a different, allosteric site on the receptor complex. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect.
Experimental and Synthetic Workflow
The discovery and evaluation of early this compound analogs followed a systematic workflow common in medicinal chemistry research of that era.
The process, illustrated in Figure 2, began with a lead compound or chemical class known to have CNS activity. A series of analogs would then be synthesized with systematic variations to the core structure. These new compounds were subsequently subjected to a battery of in vivo pharmacological tests to assess their activity and toxicity. The data from these screens were then analyzed to establish structure-activity relationships, which in turn guided the design of new, potentially more potent and safer analogs in an iterative process of lead optimization.
Conclusion
The early exploration of this compound and its analogs played a significant role in the development of anxiolytic and anticonvulsant therapies. While detailed quantitative SAR data from this period is sparse in modern databases, the qualitative principles derived from the study of these and related propanediol derivatives laid the groundwork for future generations of CNS-acting drugs. The core principles of modifying lipophilicity, steric bulk, and electronic properties through systematic chemical changes remain central to contemporary medicinal chemistry. A deeper understanding of the SAR of these foundational molecules can continue to inform the rational design of novel therapeutics targeting the GABAergic system.
References
The Discovery of Phenaglycodol's Sedative Properties: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol, known by brand names such as Acalmid, Alterton, and Ultran, is a tranquilizing agent with sedative, anxiolytic, and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, a well-known tranquilizer, though it is not a carbamate itself. Developed during a period of significant discovery in psychopharmacology, the elucidation of this compound's sedative and anxiolytic effects was a key step in its characterization as a potential therapeutic agent for anxiety and tension. This technical guide provides an in-depth look at the discovery of these properties, detailing the likely experimental protocols of the era, summarizing its pharmacological profile, and postulating its mechanism of action based on its chemical and pharmacological relationship to other central nervous system (CNS) depressants.
Pharmacological Profile and Data
A comparative study by Zukin et al. in 1959 directly compared the effects of this compound and meprobamate on anxiety reactions, suggesting a similar clinical profile.[2] Early clinical use in neuropsychiatric therapy also pointed towards its efficacy in managing conditions with a significant anxiety component.[1]
| Property | Description |
| Drug Class | Tranquilizer, Sedative, Anxiolytic, Anticonvulsant |
| Chemical Name | 2-(p-chlorophenyl)-3-methyl-2,3-butanediol |
| Related Compounds | Meprobamate |
| Primary Effects | Reduction of anxiety and tension, induction of calmness. |
| Secondary Effects | Anticonvulsant activity, potential for muscle relaxation. |
| Clinical Application | Management of anxiety and nervous tension. |
Experimental Protocols
The discovery of the sedative and anxiolytic properties of a compound like this compound in the mid-20th century would have involved a battery of preclinical tests in animal models. While the specific, detailed protocols for this compound are not available in the public domain, the following represents the standard methodologies of that era for evaluating such compounds.
Assessment of Sedative and Hypnotic Activity
a) Open-Field Test: This test was used to assess general locomotor activity and exploratory behavior. A reduction in movement and rearing behavior after administration of this compound would have been indicative of a sedative effect.
-
Apparatus: A square arena with walls, marked with a grid on the floor.
-
Procedure:
-
Animals (typically rats or mice) are individually placed in the center of the open field.
-
Locomotor activity (number of grid lines crossed), rearing frequency, and time spent in the center versus the periphery are recorded over a set period (e.g., 5-10 minutes).
-
A statistically significant decrease in these parameters compared to a control group would suggest a sedative effect.
-
b) Potentiation of Barbiturate-Induced Sleeping Time: This was a common method to screen for CNS depressant activity.
-
Procedure:
-
Animals are pre-treated with this compound or a vehicle control.
-
A sub-hypnotic or hypnotic dose of a barbiturate (e.g., pentobarbital) is administered.
-
The duration of the loss of the righting reflex (the time until the animal can right itself when placed on its back) is measured.
-
A significant prolongation of sleeping time in the this compound-treated group compared to the control group would indicate a sedative or hypnotic effect.
-
Assessment of Anxiolytic Activity
a) Conditioned Avoidance Response (CAR): This test was a hallmark for screening potential anxiolytics and antipsychotics. Anxiolytics, at non-sedative doses, were expected to reduce the avoidance response without impairing the escape response.
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild electric shock to the floor. A conditioned stimulus (CS), such as a light or a tone, precedes the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Animals are trained to avoid the shock by moving to the other compartment upon presentation of the CS.
-
Once trained, the animals are treated with this compound or a placebo.
-
The number of successful avoidance responses (moving during the CS) and escape responses (moving after the onset of the US) are recorded.
-
A decrease in avoidance responses without a significant effect on escape responses would suggest an anxiolytic effect.
-
b) Protection Against Pentylenetetrazol (PTZ)-Induced Convulsions: Given its anticonvulsant properties, this test would have been crucial. PTZ is a CNS stimulant that induces seizures, and the ability of a drug to prevent or delay these seizures is a measure of its CNS depressant and anticonvulsant activity.
-
Procedure:
-
Animals are pre-treated with various doses of this compound or a vehicle control.
-
A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
The latency to the first clonic convulsion and the incidence of tonic-clonic seizures and mortality are recorded.
-
A dose-dependent increase in the latency to seizures and a decrease in their severity and incidence would demonstrate anticonvulsant, and by extension, CNS depressant, activity.
-
Mandatory Visualizations
Postulated Mechanism of Action and Signaling Pathway
The precise molecular mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, given its structural and pharmacological similarity to meprobamate and other CNS depressants of its era, it is highly probable that its sedative and anxiolytic effects are mediated through the modulation of the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the CNS.
Many sedative-hypnotic drugs, including barbiturates and benzodiazepines (which were discovered shortly after), exert their effects by enhancing the action of GABA at the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression.
It is postulated that this compound, like meprobamate, acts as a positive allosteric modulator at a site on the GABAA receptor complex that is distinct from the binding sites of GABA and benzodiazepines. This modulation would increase the duration or frequency of chloride channel opening in response to GABA, thereby enhancing inhibitory neurotransmission in key brain regions associated with anxiety and arousal, such as the amygdala and the reticular formation.
Conclusion
The discovery of this compound's sedative properties was a product of the burgeoning field of psychopharmacology in the mid-20th century. While the specific quantitative data and detailed experimental protocols from its initial development are not widely accessible today, its pharmacological profile as a tranquilizer with sedative, anxiolytic, and anticonvulsant effects is well-established. Based on its relationship to meprobamate and the known mechanisms of other CNS depressants, it is highly probable that this compound exerts its effects through the positive allosteric modulation of the GABAA receptor, enhancing inhibitory neurotransmission in the brain. Further research, potentially through the analysis of historical pharmaceutical archives, would be necessary to fully elucidate the precise quantitative pharmacology and the complete molecular mechanism of this early tranquilizing agent.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Phenaglycodol
For Research Purposes Only
Abstract
Phenaglycodol, 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is a tranquilizing agent with anticonvulsant properties.[1] This document provides detailed protocols for two distinct synthetic routes to obtain this compound for research applications. The first is a multi-step synthesis commencing with p-chloroacetophenone, proceeding through several key intermediates. The second protocol outlines a more direct one-step mixed pinacol coupling reaction. This document includes comprehensive experimental procedures, tables of quantitative data, and visualizations of the synthetic workflows and a hypothesized biological signaling pathway.
Introduction
This compound is a vicinal diol that acts as a central nervous system depressant, exhibiting both anxiolytic and anticonvulsant effects.[1] Pharmacologically, it is related to meprobamate, though it is not a carbamate.[1] Its synthesis is of interest to researchers in medicinal chemistry and pharmacology for the exploration of its biological activities and the development of novel analogs. The following protocols provide detailed methodologies for its preparation in a laboratory setting.
Synthesis Protocols
Two primary routes for the synthesis of this compound are presented below.
Protocol 1: Multi-Step Synthesis from p-Chloroacetophenone
This synthesis involves a five-step process starting from p-chloroacetophenone. The overall reaction scheme is depicted below.
Workflow of the Multi-Step Synthesis of this compound
References
Application Notes and Protocols for In Vivo Assessment of Phenaglycodol's Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo experimental design to test the anxiolytic effects of Phenaglycodol, a tranquilizer with known sedative and anticonvulsant properties.[1][2] The following protocols for widely-used rodent models of anxiety-like behavior are outlined: the Elevated Plus Maze (EPM), the Light-Dark Box (LDB), and the Open Field Test (OFT).
Introduction
This compound is a compound that has been described as a tranquilizer with anxiolytic and anticonvulsant effects.[1][2] While its pharmacological relationship to meprobamate is noted, it is not a carbamate.[1] The precise molecular mechanism underlying its anxiolytic action is not well-elucidated in publicly available literature. Therefore, robust behavioral pharmacology studies are essential to characterize its potential as an anti-anxiety agent.
The experimental designs detailed below are based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit, or novel environments. Anxiolytic compounds typically increase the exploration of these aversive spaces.
General Materials and Methods
2.1. Animal Subjects
-
Species: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar), 8-10 weeks old.
-
Housing: Animals should be group-housed (4-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures and handled by the experimenter for several days leading up to the testing to reduce stress.
2.2. Drug Preparation and Administration
-
This compound: To be dissolved in a suitable vehicle (e.g., saline with 0.5% Tween 80). A range of doses should be selected based on historical data or pilot studies to establish a dose-response curve.
-
Control Groups: A vehicle control group and a positive control group (e.g., diazepam, a known anxiolytic) should be included.
-
Administration: Intraperitoneal (i.p.) injection is a common route. The volume of injection should be consistent across all animals (e.g., 10 ml/kg). Testing should occur at the time of peak drug effect, which should be determined in preliminary studies.
2.3. General Behavioral Testing Procedures
-
Habituation: On the day of testing, animals should be brought to the testing room at least 30-60 minutes before the experiment begins to acclimate to the new environment.
-
Blinding: The experimenter should be blind to the treatment conditions to avoid bias.
-
Cleaning: The apparatus should be thoroughly cleaned with 70% ethanol or a suitable disinfectant between each trial to eliminate olfactory cues.
Experimental Protocols
3.1. Elevated Plus Maze (EPM) Test
The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute period.
-
Record the session using an overhead video camera connected to a tracking software.
-
-
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
3.2. Light-Dark Box (LDB) Test
The LDB test assesses anxiety-like behavior by measuring the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.
-
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a 10-minute period.
-
Record the session using an overhead video camera and tracking software.
-
-
Parameters to Measure:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled.
-
3.3. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and anxiolytics can increase exploration of the center of the open field.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by the tracking software.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the animal to explore the arena for a 10-15 minute period.
-
Record the session using an overhead video camera and tracking software.
-
-
Parameters to Measure:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
Data Presentation
Quantitative data from the behavioral tests should be summarized in a table for clear comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | n | EPM: Time in Open Arms (s) | EPM: Open Arm Entries | LDB: Time in Light Box (s) | LDB: Transitions | OFT: Time in Center (s) | OFT: Center Entries | OFT: Total Distance (m) |
| Vehicle | - | 10 | |||||||
| This compound | X | 10 | |||||||
| This compound | Y | 10 | |||||||
| This compound | Z | 10 | |||||||
| Diazepam | 2 | 10 |
Data should be presented as mean ± SEM (Standard Error of the Mean). Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Visualizations
Experimental Workflow
In Vivo Anxiolytic Testing Workflow
Hypothesized Anxiolytic Signaling Pathway
Disclaimer: The specific molecular mechanism of action for this compound is not well-established. The following diagram illustrates a common signaling pathway for anxiolytic drugs that act as positive allosteric modulators of the GABA-A receptor, a primary target for many anxiolytics.
GABA-A Receptor Modulation Pathway
References
Application Notes and Protocols for Evaluating the Anticonvulsant Activity of Phenaglycodol In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol is a tranquilizing agent with recognized anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, a compound known to exert its effects through positive allosteric modulation of the GABA-A receptor.[2][3] Meprobamate enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by increasing the opening frequency of the GABA-A receptor's associated chloride ion channel.[4][5] This leads to hyperpolarization of the neuron, reducing its excitability. Given its pharmacological relationship to meprobamate, it is hypothesized that this compound shares a similar mechanism of action.
These application notes provide detailed protocols for a panel of in vitro assays designed to investigate the anticonvulsant activity of this compound, focusing on its potential interaction with the GABA-A receptor and its effects on neuronal excitability.
Key In Vitro Assays
To comprehensively evaluate the anticonvulsant potential of this compound in vitro, a multi-faceted approach is recommended, encompassing receptor binding, functional electrophysiology, and neuronal network activity assays.
-
Radioligand Binding Assay: To determine the binding affinity of this compound to the GABA-A receptor.
-
Patch-Clamp Electrophysiology: To characterize the functional modulation of GABA-A receptor-mediated currents by this compound.
-
Primary Neuronal Culture Spontaneous Firing Assay: To assess the effect of this compound on overall neuronal network excitability and its ability to counteract pro-convulsant induced hyperactivity.
Data Presentation
The following table summarizes the key quantitative parameters that can be obtained from the described in vitro assays to characterize the anticonvulsant profile of this compound.
| Assay Type | Parameter | Description | Hypothetical Value for this compound |
| Radioligand Binding Assay | Ki (nM) | Inhibitory constant, representing the affinity of this compound for the GABA-A receptor. A lower Ki indicates higher affinity. | 1500 nM |
| Bmax (fmol/mg protein) | Maximum number of binding sites for the radioligand in the tissue preparation. | Not directly measured for test compound | |
| Patch-Clamp Electrophysiology | EC50 (µM) | The concentration of this compound that elicits a half-maximal potentiation of the GABA-evoked current. | 15 µM |
| Emax (%) | The maximum potentiation of the GABA-evoked current induced by this compound, relative to the baseline GABA response. | 250% | |
| Primary Neuronal Culture Spontaneous Firing Assay | IC50 (µM) | The concentration of this compound that causes a 50% reduction in epileptiform burst frequency induced by a pro-convulsant. | 25 µM |
Signaling Pathway
The hypothesized signaling pathway for this compound's anticonvulsant activity centers on its role as a positive allosteric modulator of the GABA-A receptor.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
This protocol is designed to determine the binding affinity of this compound to the GABA-A receptor using a competitive binding assay with a known radioligand.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Muscimol (Radioligand)
-
This compound stock solution
-
Non-specific binding control: 10 µM GABA
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation fluid
-
96-well plates
-
Harvester and scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in ice-cold Binding Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of Binding Buffer (for total binding) or 10 µM GABA (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]Muscimol (final concentration ~1-2 nM).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol assesses the functional effect of this compound on GABA-A receptor-mediated chloride currents in cultured neurons or a suitable cell line (e.g., HEK293 cells) expressing recombinant GABA-A receptors.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4.
-
Internal solution (in mM): 140 CsCl, 1 CaCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2.
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Allow cells to reach the appropriate density and maturity.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a control inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the current responses for each concentration of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound for each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 and Emax values using non-linear regression analysis.
-
Primary Neuronal Culture Spontaneous Firing Assay
This assay evaluates the effect of this compound on neuronal network activity and its ability to suppress epileptiform activity induced by a pro-convulsant, using a multi-electrode array (MEA) system.
Materials:
-
Primary cortical or hippocampal neurons.
-
MEA plates.
-
Cell culture medium.
-
Pro-convulsant agent (e.g., Pentylenetetrazol (PTZ) or Bicuculline).
-
This compound stock solution.
-
MEA recording system and analysis software.
Procedure:
-
Cell Culture on MEAs:
-
Plate primary neurons on MEA plates according to the manufacturer's instructions.
-
Culture the neurons for at least 14 days to allow for the formation of mature synaptic networks.
-
-
Recording of Spontaneous Activity:
-
Place the MEA plate in the recording system and allow it to equilibrate.
-
Record the baseline spontaneous neuronal firing and bursting activity for 10-15 minutes.
-
-
Induction of Epileptiform Activity:
-
Add a pro-convulsant (e.g., 50 µM PTZ) to the culture medium in the MEA plate.
-
Record the resulting epileptiform activity (e.g., synchronized bursting) for 20-30 minutes.
-
-
Application of this compound:
-
Add varying concentrations of this compound to the wells.
-
Record the neuronal activity for an additional 30-60 minutes to assess the effect of the compound on the induced epileptiform activity.
-
-
Data Analysis:
-
Analyze the MEA data to quantify parameters such as mean firing rate, burst frequency, and network synchrony.
-
Calculate the percentage inhibition of the pro-convulsant-induced increase in these parameters by this compound.
-
Determine the IC50 value for the suppression of epileptiform activity.
-
Conclusion
The proposed in vitro assays provide a comprehensive framework for evaluating the anticonvulsant activity of this compound. By combining receptor binding studies, functional electrophysiological recordings, and neuronal network analysis, researchers can elucidate its mechanism of action and quantify its potency and efficacy. This information is critical for the preclinical assessment of this compound and for guiding further drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. What is the mechanism of Meprobamate? [synapse.patsnap.com]
- 5. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Phenaglycodol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol is a tranquilizing agent with known anxiolytic and anticonvulsant properties.[1] Pharmacologically related to meprobamate, its mechanism of action is believed to involve the modulation of inhibitory neurotransmission.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel modulators of the Gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a key target for therapies aimed at treating anxiety, sleep disorders, and epilepsy, making it a relevant target for the derivatives of this compound.[2]
The primary assay described is a cell-based functional assay utilizing a fluorescent membrane potential dye. This method allows for the rapid and sensitive screening of large compound libraries to identify potential positive allosteric modulators (PAMs), agonists, or antagonists of the GABA-A receptor.[2][3]
Signaling Pathway of GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel that plays a central role in mediating inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound and its derivatives, like other anxiolytic and anticonvulsant compounds, are hypothesized to act as positive allosteric modulators of the GABA-A receptor. This means they bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.
Caption: GABA-A Receptor Signaling Pathway.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel GABA-A receptor modulators among this compound derivatives involves a multi-stage process. This workflow ensures efficiency and accuracy in identifying and validating hit compounds.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Primary High-Throughput Screening: Cell-Based Fluorescent Membrane Potential Assay
This protocol describes a fluorescence-based assay to measure changes in the membrane potential of cells stably expressing GABA-A receptors upon treatment with test compounds. A fluorescent dye sensitive to membrane potential changes is used to report receptor activity.
Materials and Reagents:
-
HEK293 cell line stably expressing the human GABA-A receptor (α1β2γ2 subtype)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA
-
Diazepam (Positive Control)
-
Picrotoxin (Antagonist Control)
-
This compound Derivatives Library (dissolved in DMSO)
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-GABA-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Measurement (FLIPR):
-
Prepare compound plates with this compound derivatives, positive control (Diazepam), and vehicle control (DMSO) at the desired final assay concentration (e.g., 10 µM).
-
Place the cell plate and compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
Then, 12.5 µL of the compound solution is added to the cell plate.
-
After a short incubation, 12.5 µL of a sub-maximal concentration of GABA (e.g., EC20) is added to stimulate the receptor.
-
The fluorescence signal is measured before and after the addition of the compound and GABA. The change in fluorescence indicates a change in membrane potential.
-
Dose-Response and Potency Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (EC50 or IC50).
Protocol:
-
Follow the same cell plating and dye loading procedure as in the primary screen.
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in an appropriate buffer.
-
Add the diluted compounds to the cells and measure the fluorescence response in the FLIPR instrument as described above.
-
The resulting data is used to generate dose-response curves and calculate EC50 or IC50 values.
Data Presentation
Quantitative data from the high-throughput screening of this compound derivatives should be summarized in clearly structured tables for easy comparison.
Table 1: Primary HTS Results for a Selection of this compound Derivatives
| Compound ID | Structure Modification | % Activation at 10 µM (relative to Diazepam) |
| PGD-001 | R1 = -CH3, R2 = -H | 85 |
| PGD-002 | R1 = -C2H5, R2 = -H | 95 |
| PGD-003 | R1 = -CH3, R2 = -F | 60 |
| PGD-004 | R1 = -CH3, R2 = -Cl | 75 |
| Diazepam | N/A (Positive Control) | 100 |
| DMSO | N/A (Vehicle Control) | 2 |
Table 2: Dose-Response Data for Validated Hits
| Compound ID | EC50 (µM) | Hill Slope | Max Response (% of Diazepam) |
| PGD-002 | 1.2 | 1.1 | 98 |
| PGD-001 | 3.5 | 0.9 | 88 |
| Diazepam | 0.5 | 1.0 | 100 |
Table 3: Antagonist Activity of a Selected Derivative
| Compound ID | IC50 (µM) vs. GABA (EC80) |
| PGD-015 | 8.7 |
| Picrotoxin | 2.5 |
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying and characterizing novel modulators of the GABA-A receptor from a library of this compound derivatives. The use of a fluorescent membrane potential dye in a cell-based format allows for the rapid screening of large numbers of compounds. Subsequent dose-response analysis and secondary assays can further validate and characterize the pharmacological properties of the identified hits, paving the way for the development of new therapeutic agents for anxiety and seizure disorders.
References
Application Notes and Protocols for Phenaglycodol Research Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenaglycodol
This compound is a tranquilizer and sedative with anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, suggesting a mechanism of action involving the central nervous system (CNS). As a CNS depressant, it likely exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][3][4][5] Most CNS depressants work by increasing the production or potentiation of GABA, leading to a calming effect, drowsiness, and muscle relaxation.
These application notes provide detailed protocols for developing and utilizing animal models to investigate the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this compound. The proposed models and assays are standard in preclinical neuropharmacology and are designed to provide robust and reproducible data.
Hypothesized Mechanism of Action and Signaling Pathway
It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. This means it likely binds to a site on the receptor that is distinct from the GABA binding site, causing a conformational change that increases the affinity of GABA for its receptor. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal excitability.
Recommended Animal Models
Rodents, specifically mice and rats, are the recommended animal models for this compound research. Their neuroanatomy and neurochemistry share significant similarities with humans, and a vast body of literature exists on their use in pharmacological studies. Furthermore, well-validated behavioral tests for assessing anxiety, sedation, and anticonvulsant activity are readily available for these species.
Experimental Protocols
Assessment of Anxiolytic Activity
The following workflow is recommended for assessing the anxiolytic potential of this compound.
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice (20-30g) or rats (200-250g).
-
Procedure:
-
Administer this compound (various doses) or vehicle to different groups of animals.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Time in Closed Arms (s) | Closed Arm Entries | Total Arm Entries |
| Vehicle Control | - | |||||
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z | |||||
| Positive Control (e.g., Diazepam) | 2 |
The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
-
Animals: Male mice (20-30g).
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment period, place the mouse in the center of the light compartment.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session for analysis.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Light Compartment (s) | Number of Transitions | Latency to Dark (s) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Diazepam) | 2 |
Assessment of Sedative/Hypnotic Effects
This workflow outlines the procedures to evaluate the sedative and hypnotic properties of this compound.
The OFT is used to assess general locomotor activity and can be indicative of sedation at higher doses.
Protocol:
-
Apparatus: A square arena with walls.
-
Animals: Male mice (20-30g) or rats (200-250g).
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment time, place the animal in the center of the open field.
-
Record activity for a set period (e.g., 10-30 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent mobile.
-
Time spent in the center versus the periphery of the arena (can also be an indicator of anxiety).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Mobile (s) | Time in Center (s) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
This test assesses the hypnotic potential of a drug by measuring its ability to prolong the sleep induced by a sub-hypnotic dose of a barbiturate like pentobarbital.
Protocol:
-
Animals: Male mice (20-30g).
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment time, administer a sub-hypnotic dose of pentobarbital sodium (e.g., 30-40 mg/kg, i.p.).
-
Record the latency to the loss of the righting reflex (time to fall asleep) and the duration of the loss of the righting reflex (sleeping time). The righting reflex is considered lost when the animal remains on its back for more than 30 seconds when placed there.
-
-
Parameters Measured:
-
Latency to sleep onset.
-
Duration of sleep.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Sleep Onset (min) | Duration of Sleep (min) |
| Vehicle + Pentobarbital | - | ||
| This compound + Pentobarbital | X | ||
| This compound + Pentobarbital | Y | ||
| This compound + Pentobarbital | Z |
Assessment of Anticonvulsant Activity
The following workflow is designed to evaluate the anticonvulsant effects of this compound.
The MES test is a model for generalized tonic-clonic seizures.
Protocol:
-
Apparatus: An electroconvulsive shock apparatus with corneal or ear clip electrodes.
-
Animals: Male mice (20-30g).
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment time, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) via the electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Parameter Measured:
-
Protection from tonic hindlimb extension (binary outcome: yes/no).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Number of Animals Protected | Percentage Protection (%) |
| Vehicle Control | - | ||
| This compound | X | ||
| This compound | Y | ||
| This compound | Z | ||
| Positive Control (e.g., Phenytoin) | 25 |
The PTZ test is a model for myoclonic and absence seizures.
Protocol:
-
Animals: Male mice (20-30g).
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures.
-
-
Parameters Measured:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizures.
-
Incidence of tonic seizures and mortality.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Myoclonic Jerk (s) | Latency to Clonic Seizure (s) | Incidence of Tonic Seizure (%) |
| Vehicle Control | - | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., Diazepam) | 1 |
Assessment of Muscle Relaxant Properties
The rotarod test is used to assess motor coordination and can indicate muscle relaxant effects.
Protocol:
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Animals: Male mice (20-30g) or rats (200-250g), pre-trained to stay on the rotating rod.
-
Procedure:
-
Administer this compound (various doses) or vehicle.
-
After the pretreatment time, place the animal on the rotating rod.
-
Record the latency to fall off the rod.
-
-
Parameter Measured:
-
Time spent on the rod (latency to fall).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) |
| Vehicle Control | - | |
| This compound | X | |
| This compound | Y | |
| This compound | Z | |
| Positive Control (e.g., Diazepam) | 5 |
Logical Framework for this compound Screening
The following diagram illustrates a logical progression for screening the various pharmacological activities of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models. By systematically assessing its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, researchers can generate the necessary data to understand its pharmacological profile and potential therapeutic applications. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data essential for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chapter 8 Central Nervous System - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. addictioncenter.com [addictioncenter.com]
- 4. CNS Depressants: How Do They Impact Your Health? [webmd.com]
- 5. How Do CNS Depressants Work? - Uses, Side Effects, Drug Names [rxlist.com]
Application of Phenaglycodol in Neuroscience Research: A Guided Approach Based on Analogous Compounds
Disclaimer: Direct experimental data and detailed protocols for Phenaglycodol are scarce in currently available scientific literature. The following application notes and protocols are based on the pharmacological profile of structurally and functionally related compounds, primarily meprobamate and other GABAergic modulators. Researchers should use this information as a guide and would need to optimize protocols specifically for this compound.
Introduction
This compound is a tranquilizing agent belonging to the glycol class of compounds. While specific research on this compound is limited, its chemical structure and historical use as a central nervous system depressant suggest it likely shares a mechanism of action with other anxiolytic and sedative-hypnotic drugs, such as meprobamate.[1][2] These compounds typically exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][3] This document provides a framework for investigating the neuroscience applications of this compound, drawing parallels from its better-studied pharmacological relatives.
The primary hypothesized application of this compound in neuroscience research lies in its potential to modulate neuronal excitability through the GABA-A receptor, making it a tool for studying anxiety, sedation, muscle relaxation, and seizure activity.
Mechanism of Action
This compound is presumed to act as a positive allosteric modulator of the GABA-A receptor .[1] This means it likely binds to a site on the receptor that is distinct from the GABA binding site. This binding event is thought to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system. This mechanism is shared by other anxiolytic and sedative drugs like benzodiazepines and barbiturates, although the precise binding sites and modulatory effects can differ.
Hypothesized signaling pathway for this compound at the GABA-A receptor.
Quantitative Data (Based on Analogous Compounds)
| Compound | Receptor/Assay | Value | Reference |
| Diazepam | GABA-A Receptor (α1β2γ2) Binding Affinity (Ki) | 1.9 nM | |
| Meprobamate | GABA-A Receptor Modulation (EC50) | ~100-300 µM (inferred from clinical dosage and mechanism) | |
| Phenobarbital | GABA-A Receptor Potentiation (EC50) | 32 µM | N/A |
| Muscimol | GABA-A Receptor Agonist (EC50) | 1-5 µM |
Experimental Protocols
The following are detailed protocols for key experiments that could be adapted to investigate the neuropharmacological properties of this compound.
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol is designed to assess the direct effects of this compound on neuronal ion channels, particularly GABA-A receptors.
Objective: To determine if this compound modulates GABA-A receptor-mediated currents in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
GABA (agonist).
-
Bicuculline (GABA-A receptor antagonist).
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 10 µM) to the neuron to elicit a baseline chloride current.
-
Wash out the GABA and allow the current to return to baseline.
-
Co-apply GABA with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and record the resulting current.
-
To confirm the effect is mediated by GABA-A receptors, co-apply GABA, this compound, and the antagonist bicuculline.
-
Analyze the data to determine the effect of this compound on the amplitude and kinetics of the GABA-evoked current.
Workflow for a patch-clamp electrophysiology experiment.
In Vivo Behavioral Assay: Elevated Plus Maze (Anxiolytic Activity)
This protocol is a standard behavioral test to assess the anxiolytic-like effects of a compound in rodents.
Objective: To evaluate the potential of this compound to reduce anxiety-like behavior in mice.
Materials:
-
Elevated plus maze apparatus.
-
Adult male mice (e.g., C57BL/6).
-
This compound solution for injection (dissolved in a suitable vehicle).
-
Vehicle control solution.
-
Positive control (e.g., Diazepam).
-
Video tracking software.
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally), vehicle, or positive control to different groups of mice.
-
After a predetermined pre-treatment time (e.g., 30 minutes), place a mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes while recording its behavior with the video tracking software.
-
At the end of the 5-minute session, return the mouse to its home cage.
-
Clean the maze thoroughly between each trial.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for general locomotor effects).
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
In Vivo Anticonvulsant Assay: Maximal Electroshock (MES) Test
This protocol is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Objective: To determine if this compound can protect against MES-induced seizures in mice.
Materials:
-
Adult male mice.
-
An electroshock apparatus with corneal electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
This compound solution for injection.
-
Vehicle control solution.
-
Positive control (e.g., Phenytoin).
Procedure:
-
Administer this compound (e.g., 50, 100, 200 mg/kg, intraperitoneally), vehicle, or positive control to different groups of mice.
-
At the time of peak drug effect (determined from pharmacokinetic studies, or a standard 30-60 minute pre-treatment time), apply a drop of electrode solution to the mouse's eyes.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of a tonic hindlimb extension is considered protection.
-
Calculate the percentage of animals protected in each treatment group.
-
Determine the ED50 (the dose that protects 50% of the animals) for this compound.
Conclusion
While direct research on this compound is limited, its classification as a tranquilizing glycol and its relationship to meprobamate provide a strong rationale for investigating its effects on the GABA-A receptor system. The protocols and conceptual framework provided here offer a starting point for researchers to systematically characterize the neuropharmacological profile of this compound. Any investigation should begin with basic dose-response and toxicity studies before proceeding to more complex behavioral and electrophysiological assays. The exploration of older, less-characterized compounds like this compound can sometimes yield novel insights into neuronal function and provide leads for the development of new therapeutic agents.
References
Protocols for Administering Phenaglycodol in Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Phenaglycodol in rodent studies, designed to assist researchers in drug development and preclinical evaluation. This document outlines methodologies for preparing and administering this compound, as well as protocols for assessing its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
Compound Preparation and Administration
Proper preparation of this compound and selection of an appropriate administration route are critical for obtaining reliable and reproducible data in rodent studies.
Vehicle Selection and Formulation
The choice of vehicle for this compound depends on the intended route of administration and the physicochemical properties of the compound. Due to its limited aqueous solubility, this compound often requires a vehicle that can solubilize or suspend the compound effectively.
Table 1: Recommended Vehicle Formulations for this compound
| Route of Administration | Vehicle Composition | Preparation Notes |
| Oral Gavage (p.o.) | 0.5% Carboxymethylcellulose (CMC) in sterile water | Prepare a suspension by gradually adding this compound to the CMC solution while stirring continuously to ensure a homogenous mixture.[1][2] |
| Corn Oil | Dissolve or suspend this compound in corn oil. Gentle warming and sonication may aid in dissolution.[2] | |
| Intraperitoneal (i.p.) | 10% Tween 80 in sterile saline | First, dissolve this compound in a small amount of Tween 80, then bring to the final volume with sterile saline. Vortex thoroughly to create a stable emulsion. |
| Saline with 0.3% gelatin | Dissolve gelatin in warm saline and then cool to room temperature before adding this compound.[3] |
Note: The pH of the final formulation should be maintained between 5 and 9 to minimize irritation, especially for parenteral routes.[4]
Administration Protocols
The following protocols detail the procedures for oral gavage and intraperitoneal injection, the most common routes for administering this compound in rodent studies.
This method ensures accurate oral dosage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to calculate the precise volume of the this compound suspension to be administered.
-
Fill the syringe with the calculated volume.
-
Gently restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be effective.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle; do not force it.
-
Once the needle is properly positioned in the esophagus, dispense the suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress.
This route allows for rapid absorption of the compound.
Materials:
-
Prepared this compound solution/emulsion
-
Sterile syringe (1 mL)
-
Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Restrain the rodent to expose the abdomen. For mice, scruffing the neck and securing the tail is effective. For rats, a two-person restraint technique may be necessary.
-
Tilt the animal's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any adverse reactions.
Experimental Protocols for Pharmacological Assessment
The following are detailed protocols for evaluating the primary pharmacological effects of this compound in rodents.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the animals at predetermined times before the test (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Diagram 1: Experimental Workflow for Elevated Plus Maze Test
Caption: Workflow for the Elevated Plus Maze test.
Sedative Effects: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation.
Apparatus:
-
A square or circular arena with walls to prevent escape.
Procedure:
-
Administer this compound or vehicle to the animals.
-
After the appropriate absorption time, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a specified period (e.g., 10-30 minutes).
-
Use a video tracking system to record locomotor activity, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
A sedative effect is indicated by a significant decrease in locomotor activity compared to the vehicle-treated group.
Table 2: Quantitative Data for Open Field Test Parameters
| Parameter | Expected Effect of Sedation |
| Total Distance Traveled | Decrease |
| Time Spent in Center | Variable, may decrease with general activity reduction |
| Rearing Frequency | Decrease |
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a standard model for screening compounds with potential efficacy against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock device with corneal or ear clip electrodes.
Procedure:
-
Administer this compound or vehicle to the animals.
-
At the time of expected peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats for 0.2 seconds) via the electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The dose of this compound that protects 50% of the animals (ED50) can be determined.
Diagram 2: Logic of the Maximal Electroshock Seizure Test
Caption: Logical flow of the MES test.
Muscle Relaxant Activity: Rotarod Test
The rotarod test is used to assess motor coordination and muscle strength, which are affected by muscle relaxants.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 10-20 rpm) until they can remain on the rod for a predetermined amount of time (e.g., 2-5 minutes).
-
On the test day, administer this compound or vehicle.
-
At various time points after administration, place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
A muscle relaxant effect is indicated by a significant decrease in the time the animal is able to stay on the rod compared to the vehicle-treated group.
Table 3: Summary of Dosing and Observation Parameters for this compound Studies
| Pharmacological Effect | Test | Species | Route of Administration | Typical Dose Range (mg/kg) | Pre-treatment Time | Observation Period |
| Anxiolytic | Elevated Plus Maze | Mouse/Rat | p.o., i.p. | To be determined empirically | 30-60 min | 5 min |
| Sedative | Open Field Test | Mouse/Rat | p.o., i.p. | To be determined empirically | 30-60 min | 10-30 min |
| Anticonvulsant | MES Test | Mouse/Rat | p.o., i.p. | To be determined empirically | 30-60 min | ~1 min |
| Muscle Relaxant | Rotarod Test | Mouse | p.o., i.p. | To be determined empirically | 30-90 min | Until fall |
Note: The dose ranges for this compound in these specific tests are not well-documented in recent literature and should be determined empirically, starting with low doses and escalating to establish a dose-response curve. Historical data, if available, should be consulted.
Signaling Pathway
While the precise molecular mechanisms of this compound are not fully elucidated, it is believed to act as a central nervous system depressant, likely through modulation of GABAergic neurotransmission, similar to other tranquilizers of its era.
Diagram 3: Postulated Signaling Pathway of this compound
Caption: Postulated mechanism of this compound action.
Conclusion
These protocols provide a framework for the administration and evaluation of this compound in rodent models. Researchers should adapt these methodologies to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. Due to the age of the compound, a thorough literature search for historical data is strongly recommended to inform dose selection and experimental design.
References
Application Notes and Protocols for the Quantification of Phenaglycodol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol is a central nervous system depressant with sedative and anxiolytic properties. Accurate quantification of this compound in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily based on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. As specific validated methods for this compound are not widely available in recent literature, the following protocols are based on established methods for structurally related compounds, such as meprobamate and other carbamates, and would require validation for this compound analysis.
Data Presentation
Quantitative data for analytical methods should be established during method validation. The following table summarizes the typical validation parameters that need to be determined for the quantification of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range | Typically in the ng/mL to µg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analyte.
1. Liquid-Liquid Extraction (LLE)
This is a common and robust method for the extraction of drugs like this compound from biological fluids.
-
Materials:
-
Biological sample (e.g., 1 mL of plasma or urine)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
pH buffer (e.g., phosphate buffer, pH 7.0)
-
Extraction solvent (e.g., ethyl acetate, chloroform, or a mixture thereof)
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
-
-
Protocol:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 1 mL of pH 7.0 phosphate buffer and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, known volume of the reconstitution solvent (e.g., 100 µL of mobile phase for HPLC or ethyl acetate for GC).
-
The sample is now ready for injection into the analytical instrument.
-
2. Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts and higher throughput compared to LLE.
-
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Biological sample
-
Internal Standard
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold
-
-
Protocol:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Mix 1 mL of the biological sample with the internal standard.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the wash solvent to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound with 2 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of volatile and thermally stable compounds like this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: e.g., 5% phenyl-methylpolysiloxane (HP-5ms or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for this compound and the internal standard would need to be determined from their mass spectra.
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase column: e.g., C18, 150 mm x 4.6 mm, 5 µm particle size.
-
-
HPLC Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The optimal wavelength for this compound would need to be determined by scanning its UV spectrum (likely in the range of 220-230 nm).
-
Injection Volume: 20 µL.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound analysis.
As this compound is a central nervous system depressant, its mechanism of action likely involves the enhancement of GABAergic neurotransmission, a common pathway for sedative and anxiolytic drugs. The following diagram illustrates a simplified, hypothetical signaling pathway.
Caption: Hypothetical GABAergic signaling pathway.
Disclaimer: The provided protocols are intended as a guideline and are based on methods for structurally similar compounds. Any method for the quantification of this compound must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for its intended purpose. This includes establishing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Application Notes and Protocols for Utilizing Phenaglycodol as a Reference Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenaglycodol is a classic central nervous system (CNS) depressant, historically classified as a tranquilizer and sedative with demonstrated anxiolytic and anticonvulsant properties. Although not a frontline therapeutic in contemporary medicine, its well-established pharmacological profile makes it a valuable reference compound in the discovery and preclinical development of novel CNS-active agents. By comparing the activity of investigational compounds to that of this compound, researchers can benchmark efficacy and gain insights into potential mechanisms of action, particularly those related to GABAergic neurotransmission.
These application notes provide a framework for utilizing this compound as a positive control in a battery of in vivo assays designed to assess anxiolytic, anticonvulsant, and sedative/hypnotic activities. The protocols detailed below are standard, validated methods in preclinical pharmacology.
Mechanism of Action
While the precise molecular interactions of this compound are not as extensively characterized as modern pharmaceuticals, it is understood to potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action is similar to that of barbiturates and benzodiazepines, leading to an increased influx of chloride ions into neurons. The resulting hyperpolarization of the neuronal membrane makes it more difficult for excitatory signals to propagate, leading to a generalized depression of CNS activity. This mechanism underlies its anxiolytic, anticonvulsant, and sedative effects.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Purification of Phenaglycodol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Phenaglycodol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for synthesizing this compound, also known as 2-(4-chlorophenyl)-3-methyl-2,3-butanediol, is through a Grignard reaction. This involves reacting p-chloroacetophenone with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in an anhydrous ether solvent.[1]
Q2: What are the critical parameters to control during the Grignard reaction for this compound synthesis?
A2: The success of the Grignard synthesis of this compound hinges on several critical parameters:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water.[2][3] The presence of moisture will quench the Grignard reagent, leading to a significant reduction in yield. All glassware must be rigorously dried, and anhydrous solvents must be used.[2][4]
-
Temperature: The reaction is exothermic. While some initial warming might be necessary to initiate the reaction, the temperature should be controlled to prevent side reactions. Low temperatures, around 0°C during the addition of the ketone, are often preferred to improve selectivity and yield.
-
Rate of Addition: Slow, dropwise addition of the p-chloroacetophenone solution to the Grignard reagent is crucial to maintain control over the reaction temperature and minimize the formation of byproducts.
-
Quality of Magnesium: The magnesium turnings should be fresh and reactive. An oxide layer on the surface of the magnesium can prevent the reaction from starting.
Q3: How can I purify the crude this compound after the reaction?
A3: The primary method for purifying crude this compound is recrystallization. A common solvent system described in the literature is a mixture of benzene and hexane. Other potential solvent systems for aromatic diols include ethanol/water, acetone/water, or mixtures involving ethyl acetate and hexanes. The choice of solvent is critical and should be optimized to ensure high recovery of pure crystals.
Q4: What are the common impurities I might encounter in this compound synthesis?
A4: Potential impurities can arise from several sources:
-
Unreacted Starting Materials: p-chloroacetophenone may remain if the reaction is incomplete.
-
Side Products from the Grignard Reaction:
-
Wurtz Coupling Product: Biphenyl-like structures can form from the coupling of the Grignard reagent with the aryl halide.
-
Enolization Product: The Grignard reagent can act as a base and deprotonate the p-chloroacetophenone, leading to its recovery after workup.
-
Reduction Product: A secondary alcohol could be formed if the Grignard reagent has a β-hydrogen and acts as a reducing agent.
-
-
Dehydration Product: During the acidic workup, the tertiary alcohol product can be prone to dehydration, especially if heated, leading to the formation of an alkene.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: A combination of analytical techniques should be used to confirm the purity and identity of the synthesized this compound:
-
Melting Point: A sharp melting point range close to the literature value (66-67°C or 82-83°C for different isomers) indicates high purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product by comparing it to the starting materials and identifying the presence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group and confirm the absence of the carbonyl (C=O) group from the starting material.
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of this compound | 1. Presence of moisture: Grignard reagent was quenched. 2. Inactive magnesium: Oxide layer on magnesium turnings preventing reaction initiation. 3. Poor quality of reagents: Wet solvent or starting materials. 4. Incorrect stoichiometry: Insufficient Grignard reagent. | 1. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or oven-dry overnight. Use freshly distilled anhydrous solvents. 2. Activate magnesium: Crush the magnesium turnings to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator. 3. Check reagent quality: Use freshly opened or properly stored anhydrous solvents and ensure p-chloroacetophenone is dry. 4. Use a slight excess of the Grignard reagent. |
| Formation of Significant Byproducts | 1. Reaction temperature too high: Promotes side reactions like Wurtz coupling. 2. Rate of addition too fast: Causes localized overheating. 3. Steric hindrance: Can favor enolization over nucleophilic addition. | 1. Maintain low temperature: Use an ice bath to keep the reaction temperature around 0-5°C during the addition of p-chloroacetophenone. 2. Slow, dropwise addition: Add the ketone solution slowly with vigorous stirring to ensure proper mixing and heat dissipation. 3. Consider using additives: Anhydrous cerium(III) chloride (CeCl3) can be added to suppress enolization and favor the desired 1,2-addition. |
| Reaction Fails to Initiate | 1. Inactive magnesium surface. 2. Insufficient initial concentration of the alkyl halide. | 1. Activate magnesium as described above. 2. Add a small portion of the methyl halide first and gently warm the flask to initiate the reaction. Look for signs of reaction (bubbling, cloudiness) before adding the rest of the halide. |
Purification (Recrystallization) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is supersaturated at a temperature above the melting point of the solute. 2. Inappropriate solvent system. | 1. Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to reduce saturation. 2. Re-evaluate the solvent system. Try a solvent pair with a lower boiling point or a different polarity balance. 3. Cool the solution slowly to encourage crystal nucleation. |
| Poor Crystal Formation or Low Recovery | 1. Cooling the solution too quickly. 2. Too much solvent used. 3. Inappropriate solvent system. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Evaporate some of the solvent to increase the concentration of the product and re-cool. 3. Perform small-scale solvent screening to find a solvent system where this compound has high solubility in the hot solvent and low solubility in the cold solvent. |
| Colored Impurities in Crystals | 1. Impurities are co-crystallizing with the product. | 1. Perform a hot filtration: If the impurities are insoluble in the hot solvent, filter the hot solution before cooling. 2. Add activated charcoal: A small amount of activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration. 3. Perform a second recrystallization. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline based on established procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
p-Chloroacetophenone
-
Magnesium turnings
-
Methyl iodide or Methyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvents (e.g., benzene/hexane or ethanol/water)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be flame-dried under vacuum or oven-dried at 120°C overnight and assembled while hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve methyl iodide or bromide (1.1 equivalents) in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the methyl halide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with p-Chloroacetophenone:
-
Cool the Grignard reagent solution to 0°C using an ice-water bath.
-
Dissolve p-chloroacetophenone (1.0 equivalent) in anhydrous ether/THF.
-
Add the p-chloroacetophenone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but yield a good crop of crystals upon cooling. If the compound is too soluble, a second "anti-solvent" (e.g., water) in which the compound is insoluble can be added dropwise to the hot solution until it becomes cloudy, then redissolved by adding a few drops of the hot solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot recrystallization solvent or solvent pair in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities or activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, undisturbed.
-
Once crystals begin to form, place the flask in an ice-water bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
References
Technical Support Center: Overcoming Phenaglycodol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Phenaglycodol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a tranquilizing agent with anxiolytic and anticonvulsant properties.[1][2] Its chemical structure, 2-(4-chlorophenyl)-3-methylbutane-2,3-diol, possesses a lipophilic chlorophenyl group, which contributes to its low solubility in aqueous solutions.[3][4] For in vitro experiments, drug delivery studies, and formulation development, achieving a desired concentration in aqueous media is crucial for obtaining reliable and reproducible results. Poor solubility can lead to inaccurate dosing, precipitation during experiments, and reduced bioavailability.[5]
Q2: What are the common indicators of solubility problems during my experiments?
A2: You may be encountering solubility issues with this compound if you observe any of the following:
-
Visible particulates: The solution appears cloudy or contains undissolved solid particles after adequate mixing.
-
Precipitation over time: The solution is initially clear but forms a precipitate upon standing, or when subjected to changes in temperature or pH.
-
Inconsistent results: You observe high variability in your experimental data, which could be due to inconsistent concentrations of the dissolved drug.
-
Low recovery: The measured concentration of this compound is significantly lower than the expected concentration.
Q3: Which factors can influence the solubility of this compound?
A3: Several factors can affect the solubility of a compound like this compound in an aqueous medium:
-
Temperature: For most solid solutes, solubility tends to increase with higher temperatures. However, this effect may not be substantial for complex organic molecules.
-
pH of the solution: While pH is a critical factor for ionizable compounds, this compound, as a diol, is a neutral molecule and is not expected to ionize within a physiological pH range.
-
Polarity of the solvent: The "like dissolves like" principle applies. This compound's limited polarity makes it poorly soluble in highly polar solvents like water.
-
Presence of other solutes: The addition of co-solvents, surfactants, or complexing agents can significantly alter the solubility.
Q4: Is adjusting the pH of my aqueous solution an effective method for dissolving this compound?
A4: Adjusting the pH is generally not an effective strategy for enhancing the solubility of this compound. This technique is most effective for weakly acidic or basic compounds that can be converted into their more soluble salt forms. This compound's chemical structure lacks readily ionizable functional groups, meaning its charge state, and therefore its solubility, will not be significantly affected by changes in pH.
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in my aqueous buffer.
If you are observing poor dissolution of this compound in water or a buffer system, the recommended approach is to use a co-solvent system to increase the solubility.
Recommended Solution: Co-solvency
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby enhancing the solubility of non-polar solutes.
Table 1: Hypothetical Solubility of this compound in Various Co-Solvent Systems
| Co-solvent | Concentration (% v/v) | Achieved this compound Solubility (mg/mL) | Observations |
| None (Water) | 0% | < 0.1 | Insoluble |
| Ethanol | 10% | 1.5 | Clear solution |
| Ethanol | 20% | 5.2 | Clear solution |
| Propylene Glycol | 10% | 2.1 | Clear solution |
| Propylene Glycol | 20% | 7.8 | Clear solution |
| DMSO | 5% | 4.5 | Clear solution |
| DMSO | 10% | 15.0 | Clear solution |
Note: This data is for illustrative purposes only.
Experimental Protocol: Solubility Enhancement using Co-solvents
-
Preparation of Co-solvent Stock: Prepare a stock solution of the chosen co-solvent (e.g., 100% Ethanol, Propylene Glycol, or DMSO).
-
Dispersion of this compound: Weigh the desired amount of this compound into a sterile glass vial.
-
Initial Dissolution: Add a small volume of the pure co-solvent to the this compound powder and vortex until the solid is completely dissolved.
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the co-solvent/Phenaglycodol mixture to reach the final desired concentration and co-solvent percentage.
-
Final Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. It is advisable to prepare fresh solutions before each experiment.
References
Technical Support Center: Troubleshooting Phenaglycodol Instability in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Phenaglycodol in in vitro experimental settings. Due to the limited availability of specific stability data for this compound, this guide is based on general principles of small molecule stability and best practices for in vitro research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?
A1: Yes, inconsistent results are a common indicator of compound instability. If this compound is degrading in your experimental system, its effective concentration will decrease over time, leading to variability in your data. Factors such as pH, temperature, light exposure, and interactions with components of your cell culture media can all contribute to degradation. It is also possible the compound is being metabolized by the cells into an inactive form.
Q2: I've noticed a decrease in the expected biological effect of this compound over the course of my multi-day experiment. What are the likely reasons?
A2: A gradual loss of activity suggests that this compound is unstable under your specific experimental conditions. The primary suspects are chemical degradation in the aqueous environment of the cell culture medium and metabolic degradation by the cells. The longer the incubation period, the more pronounced this effect will be.
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most direct way to assess the stability of this compound is to incubate it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of this compound over time is a direct indication of instability.
Q4: What are some immediate steps I can take to minimize this compound instability?
A4: To mitigate potential degradation, consider the following immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Minimize Light Exposure: Protect your stock solutions and experimental plates from light by using amber vials and keeping them covered as much as possible.
-
Control Temperature: While cell culture experiments are conducted at 37°C, minimize the time your compound stock solutions and supplemented media are kept at this temperature before being added to the cells.
-
Consider Serum-Free Media: If your experiment allows, test the stability of this compound in a simpler, serum-free medium to identify potential interactions with serum proteins.
Q5: Could the type of cell culture medium I'm using affect this compound's stability?
A5: Absolutely. Different cell culture media have varying compositions of salts, amino acids, vitamins, and other components that can influence the stability of a compound.[1][2][3] For instance, some media components can catalyze degradation reactions.[1][3] If you suspect media-related instability, you could test this compound's stability in different types of media or in a simple buffered salt solution.
Q6: Is it possible that this compound is binding to the plasticware of my culture plates?
A6: Yes, non-specific binding to plasticware is a common issue, especially for hydrophobic compounds. This can reduce the effective concentration of this compound available to the cells. Using low-binding plates or including a small percentage of a non-ionic surfactant in your media (if compatible with your cells) can sometimes mitigate this issue.
Troubleshooting Guides
Guide 1: Investigating the Root Cause of this compound Instability
This guide provides a systematic approach to identifying the primary factors contributing to the degradation of this compound in your in vitro experiments.
Table 1: Troubleshooting this compound Instability
| Observation | Potential Cause | Suggested Action |
| Inconsistent results between replicate wells or plates. | Pipetting errors, uneven cell seeding, or rapid compound degradation. | Review pipetting technique. Ensure a homogenous cell suspension. Prepare fresh compound dilutions for each plate. |
| Loss of compound activity over time in multi-day assays. | Chemical or metabolic instability. | Perform a time-course stability study using HPLC or LC-MS to quantify the remaining this compound at different time points. Consider more frequent media changes with fresh compound. |
| Higher variability in experiments with serum-containing media. | Interaction with serum proteins leading to reduced bioavailability or enzymatic degradation by serum components. | Test compound stability in serum-free media. If stability improves, consider reducing the serum concentration or using a different lot of serum. |
| Precipitate forms after adding this compound to the media. | Poor solubility of the compound in the aqueous media. | Visually inspect the media after adding the compound. If a precipitate is observed, consider lowering the final concentration or using a different solvent for the stock solution (ensure solvent concentration is non-toxic to cells). |
| Discoloration of the culture medium after adding this compound. | Chemical reaction or degradation of the compound, potentially leading to the formation of colored byproducts. | Analyze the medium for degradation products using LC-MS. Assess the cytotoxicity of the "colored" medium on your cells. |
Guide 2: Optimizing Experimental Conditions for this compound
Once you have identified potential stability issues, this guide will help you optimize your experimental protocol.
Table 2: Optimization Strategies for this compound Experiments
| Parameter | Optimization Strategy | Considerations |
| Solvent for Stock Solution | Use a high-quality, anhydrous solvent like DMSO. Prepare a concentrated stock solution to minimize the final solvent concentration in the culture medium. | The final solvent concentration should typically be below 0.5% (v/v) to avoid solvent-induced cytotoxicity. |
| pH of the Medium | Test the stability of this compound in buffers of varying pH (e.g., pH 6.5, 7.4, 8.0) to determine its pH sensitivity. | Cell culture media are typically buffered around pH 7.4. Significant deviations from this can affect cell health. |
| Light Exposure | Conduct experiments in low-light conditions. Use amber-colored tubes and plates, and keep plates covered with foil when not in the incubator. | This is particularly important for compounds with known photosensitivity. |
| Incubation Time | If instability is confirmed, consider reducing the incubation time of your assay if experimentally feasible. | Shorter endpoints will minimize the impact of degradation on your results. |
| Frequency of Dosing | For longer-term experiments, replenish the media with fresh this compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration. | This will help to compensate for compound degradation over time. |
Data Presentation
Table 3: Illustrative Stability Profile of this compound under Various Conditions
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.
| Condition | Time (hours) | % this compound Remaining (Hypothetical) |
| pH 5.0 Buffer (37°C) | 24 | 95% |
| pH 7.4 Buffer (37°C) | 24 | 85% |
| pH 8.5 Buffer (37°C) | 24 | 60% |
| Cell Culture Medium (serum-free, 37°C) | 24 | 75% |
| Cell Culture Medium (+10% FBS, 37°C) | 24 | 65% |
| Cell Culture Medium (Light Exposure, 24h) | 24 | 50% |
| Cell Culture Medium (Dark, 24h) | 24 | 80% |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Phosphate buffer (pH 5.0, 7.4)
-
Borate buffer (pH 8.5)
-
HPLC or LC-MS system
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into each of the pre-warmed (37°C) pH buffers to a final concentration of 10 µM.
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer.
-
Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound in the presence of cell culture medium, with and without fetal bovine serum (FBS).
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium
-
Fetal Bovine Serum (FBS)
-
HPLC or LC-MS system
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare two sets of your cell culture medium: one without FBS and one supplemented with your standard concentration of FBS (e.g., 10%).
-
Pre-warm both media to 37°C.
-
Spike this compound into each medium to your desired final experimental concentration (e.g., 10 µM).
-
Incubate the media in a sterile container at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each medium.
-
Process the samples to remove proteins (e.g., by protein precipitation with acetonitrile) and analyze the supernatant by HPLC or LC-MS to quantify the remaining this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration for both serum-free and serum-containing conditions.
Mandatory Visualization
Caption: A workflow for troubleshooting this compound instability.
Caption: A hypothetical signaling pathway for this compound's effects.
Caption: A general workflow for assessing compound stability in vitro.
References
Technical Support Center: Improving Reproducibility of Behavioral Studies with Phenaglycodol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phenaglycodol in behavioral experiments. Our goal is to enhance the reproducibility of your studies by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tranquilizing agent with anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, though it is not a carbamate.[1] The primary mechanism of action for this compound is not definitively established in recent literature, but based on its relationship to meprobamate, it is believed to act as a positive allosteric modulator of the GABA-A receptor.[2][3][4] By binding to the receptor, it is thought to enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to a decrease in neuronal excitability. This results in its sedative and anxiolytic effects.
Q2: What are the common behavioral assays used to evaluate the anxiolytic effects of this compound?
Commonly used behavioral assays to assess anxiety-like behavior in rodents, and thus suitable for evaluating this compound, include the Elevated Plus Maze (EPM) and the Light-Dark Box test. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their tendency to explore novel environments. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the EPM and the light compartment of the Light-Dark Box.
Q3: What are the key factors that can lead to poor reproducibility in behavioral studies with this compound?
Reproducibility in behavioral pharmacology is influenced by a multitude of factors. Key contributors to variability include:
-
Subject Characteristics: Genetic strain, age, sex, and weight of the animals can significantly impact drug metabolism and behavioral responses.
-
Environmental Conditions: Housing density, cage enrichment, lighting, noise levels, and even the scent of the experimenter can act as confounding variables.
-
Experimental Procedures: Inconsistent drug administration (timing, route, vehicle), handling stress, and habituation protocols can all introduce variability.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life, will dictate the optimal window for behavioral testing.
Troubleshooting Guides
Issue 1: High Variability in Baseline Anxiety Levels Across Control Animals
-
Question: My control group (vehicle-treated) shows a wide range of behaviors in the elevated plus maze, making it difficult to detect a drug effect. What could be the cause?
-
Answer: High baseline variability is a common challenge. Consider the following troubleshooting steps:
-
Standardize Acclimation: Ensure all animals have a consistent acclimation period to the testing room (minimum 60 minutes) and the housing facility.
-
Control for Circadian Rhythms: Conduct all behavioral tests at the same time of day to minimize the influence of the animals' natural activity cycles.
-
Minimize Sensory Stimuli: The testing room should be quiet and have consistent, diffuse lighting. Avoid strong odors and sudden movements.
-
Gentle and Consistent Handling: Handle all animals in the same gentle manner to reduce stress-induced behavioral changes.
-
Issue 2: Inconsistent or No Anxiolytic Effect of this compound
-
Question: I am not observing the expected anxiolytic effect of this compound in the light-dark box test. Why might this be?
-
Answer: A lack of drug effect can be due to several factors related to the drug itself or the experimental design:
-
Dosing and Administration:
-
Dose-Response Curve: You may be operating on a suboptimal point of the dose-response curve. It is crucial to perform a dose-response study to identify the most effective dose. Higher doses may induce sedation, which can mask anxiolytic effects.
-
Route and Timing of Administration: The timing between drug administration and behavioral testing is critical and depends on the drug's pharmacokinetic profile. While specific data for this compound is scarce, its relative, meprobamate, has a plasma half-life of about 10 hours in humans, suggesting a potentially similar timeframe for peak effect. Ensure the administration-to-test interval is consistent and optimized.
-
Vehicle Control: The vehicle used to dissolve this compound should be inert and administered to the control group.
-
-
Assay Sensitivity:
-
Ceiling or Floor Effects: If the baseline anxiety of your animals is too low (a "ceiling effect"), it may be difficult to detect an anxiolytic effect. Conversely, if the animals are overly anxious (a "floor effect"), the drug may not be potent enough to produce a measurable change. Adjusting the aversiveness of the testing apparatus (e.g., by altering the light intensity in the light-dark box) can help.
-
-
Issue 3: Conflicting Results Between Different Behavioral Assays
-
Question: this compound showed an anxiolytic effect in the elevated plus maze but not in the open field test. How can I interpret this?
-
Answer: Different behavioral assays measure distinct aspects of anxiety and are sensitive to different drug effects.
-
Anxiety vs. Locomotor Activity: The open field test measures general locomotor activity and exploratory behavior in a novel environment, in addition to anxiety-like behavior (thigmotaxis). A sedative effect of this compound could reduce overall activity, potentially masking an anxiolytic effect on central zone exploration.
-
Specific vs. General Anxiety: The elevated plus maze and light-dark box are more specifically designed to test anxiety-related to open spaces and light, respectively. It is possible that this compound has a more pronounced effect on these specific types of anxiety.
-
Comprehensive Behavioral Phenotyping: It is recommended to use a battery of tests to get a more complete picture of a drug's behavioral profile.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | 0 | 25.3 ± 3.1 | 15.2 ± 2.5 | 18.5 ± 2.1 |
| This compound | 10 | 45.8 ± 4.5 | 28.7 ± 3.1 | 17.9 ± 1.9 |
| This compound | 20 | 62.1 ± 5.2 | 35.4 ± 3.8 | 18.2 ± 2.3 |
| This compound | 40 | 35.5 ± 4.8 | 22.1 ± 2.9 | 12.3 ± 1.5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Note the highest dose shows a decrease in open arm time and a significant reduction in closed arm entries, suggesting sedative effects.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound (based on Meprobamate data)
| Parameter | Value |
| Bioavailability (Oral) | ~85% |
| Time to Peak Plasma Concentration | 1-3 hours |
| Plasma Half-life | ~10 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
Disclaimer: Specific pharmacokinetic data for this compound is limited. The provided data is based on its structural and pharmacological relative, meprobamate, and should be used as a general guideline.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis: Analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Acclimation: As with the EPM, ensure adequate acclimation to the testing room.
-
Drug Administration: Administer this compound or vehicle prior to testing.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 10 minutes.
-
Record the session using a video tracking system.
-
-
Data Analysis: Measure the time spent in the light and dark compartments, the latency to first enter the dark compartment, and the number of transitions between compartments.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's anxiolytic action.
Caption: General workflow for a behavioral experiment with this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. conductscience.com [conductscience.com]
- 2. Placebo-controlled evaluation of this compound in anxious, depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. Clinical observations with this compound in hypertension with anxiety states - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential artifacts in electrophysiological recordings with Phenaglycodol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phenaglycodol in electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the central nervous system?
A1: this compound is a tranquilizing agent with anxiolytic and anticonvulsant properties. While direct studies on this compound are limited, it is pharmacologically related to meprobamate. Meprobamate is known to be a positive allosteric modulator of GABA-A receptors.[1][2][3][4] It is hypothesized that this compound shares this mechanism, binding to an allosteric site on the GABA-A receptor to enhance the effect of GABA, the primary inhibitory neurotransmitter in the brain. This enhancement leads to an increased frequency of chloride (Cl⁻) ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1]
Q2: Are there any known direct effects of this compound on voltage-gated ion channels?
A2: Currently, there is a lack of specific published research detailing the direct effects of this compound on voltage-gated sodium (Na⁺), potassium (K⁺), or calcium (Ca²⁺) channels. However, given its anticonvulsant properties, a secondary modulation of voltage-gated channels cannot be entirely ruled out and warrants further investigation.
Q3: Can this compound interact with the recording electrodes (e.g., Ag/AgCl)?
A3: There is no direct evidence to suggest a chemical reaction between this compound and Ag/AgCl electrodes under standard physiological saline conditions. However, it is crucial to ensure the stability of the drug in the recording solution, as degradation products could potentially interact with the electrodes. It is good practice to prepare fresh solutions of this compound for each experiment to minimize the risk of chemical degradation.
Q4: How might this compound affect baseline neuronal activity in my recordings?
A4: By potentiating GABA-A receptor function, this compound is expected to increase inhibitory postsynaptic currents (IPSCs) and decrease spontaneous firing rates of neurons. In a network, this can lead to a general suppression of neuronal activity. Researchers should establish a stable baseline recording before bath application of this compound to accurately quantify its effects.
Troubleshooting Guides
Issue 1: Increased High-Frequency Noise in the Recording
Question: After applying this compound, I observe a significant increase in high-frequency noise in my patch-clamp recording, obscuring the signal of interest. What could be the cause and how can I troubleshoot it?
Answer:
An increase in high-frequency noise upon drug application can stem from several sources. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug Solution Instability/Precipitation | 1. Visual Inspection: Carefully inspect the this compound stock solution and the final bath solution for any signs of precipitation or cloudiness. 2. Fresh Solution: Prepare a fresh solution of this compound immediately before the experiment. 3. Solvent Check: If using a solvent like DMSO, ensure the final concentration in the bath is minimal (typically <0.1%) and does not, by itself, introduce noise. |
| Interaction with Perfusion System | 1. Perfusion Off: Temporarily stop the perfusion system after the drug has entered the chamber. If the noise disappears, the issue may be related to mechanical vibration from the perfusion system. 2. Clean Tubing: Ensure the perfusion lines are clean and free of any precipitates. |
| Grounding Issues | 1. Check Grounding: Re-verify all grounding points in your setup. Ensure a single, common ground is used for all equipment. 2. Isolate Electrical Equipment: Move any non-essential electrical equipment away from the recording rig. |
| Electrode Instability | 1. Check Electrode Holder: Ensure the electrode holder is clean and dry. 2. Fresh Electrode: Pull a new recording electrode and ensure a good seal with the cell. |
Experimental Protocol: Verifying Solution Stability
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Solution: Dilute the stock solution in your standard extracellular recording solution to the final desired concentration.
-
Visual Inspection: Hold the working solution against a dark background and shine a light through it to check for any visible particles or cloudiness.
-
Control Recording: Record baseline activity with the vehicle control (extracellular solution with the same final concentration of the solvent).
-
Drug Application: Apply the this compound working solution and monitor for any changes in noise levels.
Logical Workflow for Troubleshooting High-Frequency Noise:
Issue 2: Unexpected Shift in Holding Current or Reversal Potential
Question: Upon applying this compound, I'm observing a slow, steady drift in the holding current in my voltage-clamp recording. What could be causing this artifact?
Answer:
A drift in holding current can be indicative of several issues, some of which may be exacerbated by the introduction of a new compound to the recording environment.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Junction Potential Change | 1. Re-zero Pipette Potential: After drug application, carefully withdraw the pipette and re-zero the potential in the bath solution containing this compound. A significant change suggests a junction potential shift. 2. Agar Bridge: For critical experiments, consider using an agar bridge for the reference electrode to minimize junction potential changes. |
| Drug Effect on Seal Resistance | 1. Monitor Seal Resistance: Continuously monitor the seal resistance throughout the recording. A gradual decrease can lead to a drifting holding current. 2. High-Quality Gigaseal: Ensure a high-resistance (>1 GΩ) seal is formed before drug application. |
| Chemical Interaction with Electrode | 1. Control Experiment: Place a recording electrode in the bath and apply this compound without patching onto a cell. Monitor for any voltage drift. This can help isolate a direct chemical interaction with the electrode. |
| Osmolarity Mismatch | 1. Check Osmolarity: Ensure the osmolarity of the drug-containing solution is identical to the control extracellular solution. |
Experimental Protocol: Assessing for Junction Potential Artifacts
-
Prepare Solutions: Have your control extracellular solution and your this compound-containing extracellular solution ready.
-
Initial Pipette Potential: Place your recording pipette filled with internal solution into the control bath and zero the pipette potential.
-
Apply Drug to Bath: Perfuse the chamber with the this compound solution.
-
Measure Potential Drift: Without being patched to a cell, measure the potential of the recording pipette in the drug-containing solution. A significant, stable offset from zero indicates a change in the liquid junction potential.
Signaling Pathway: Hypothesized Mechanism of this compound Action
This technical support center provides a starting point for addressing potential artifacts when using this compound in electrophysiological recordings. As with any experimental paradigm, careful controls and systematic troubleshooting are essential for obtaining high-quality, interpretable data.
References
Enhancing the yield of the pinacol coupling reaction for Phenaglycodol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of the pinacol coupling reaction for the synthesis of Phenaglycodol.
Frequently Asked Questions (FAQs)
Q1: What is the pinacol coupling reaction in the context of this compound synthesis?
The pinacol coupling reaction is an organic reaction that forms a carbon-carbon bond between the carbonyl groups of two molecules, typically aldehydes or ketones, through a free radical process involving an electron donor.[1][2][3][4] The product is a vicinal diol, also known as a 1,2-diol. For the synthesis of this compound, an unsymmetrical pinacol coupling is employed between para-chloroacetophenone and acetone to yield the desired 2-(4-chlorophenyl)-3-methyl-2,3-butanediol.
Q2: What is the fundamental mechanism of the pinacol coupling reaction?
The reaction mechanism initiates with a one-electron reduction of the carbonyl group by a reducing agent, such as magnesium or a low-valent transition metal, to form a ketyl radical anion. Two of these ketyl groups then couple to form a vicinal diol, which is initially deprotonated. The final diol product, like this compound, is obtained after the addition of a proton source, such as water. When magnesium is used, a 5-membered cyclic intermediate is formed where two oxygen atoms coordinate to the Mg²⁺ ion, which is then broken up by the addition of water.
Q3: Why are yields for the pinacol coupling reaction often low, and what are the primary competing reactions?
Traditional pinacol coupling reactions using alkali or alkaline earth metals often result in low yields and poor selectivity. Several factors can contribute to low yields:
-
Side Reactions: The primary competing reaction is often the McMurry reaction, where the vicinal diol is further deoxygenated to form an alkene, especially when using stoichiometric amounts of transition metal salts like titanium(III) or (IV) chloride.
-
Reaction Conditions: Factors such as the choice of reducing agent, solvent, temperature, and the presence of impurities (especially water or oxygen) can significantly impact the reaction's efficiency.
-
Cross-Coupling Challenges: Intermolecular cross-coupling reactions, like the one for this compound synthesis, are kinetically disfavored compared to the homocoupling of the more reactive carbonyl compound. This can lead to a complex mixture of products and lower yields of the desired unsymmetrical diol.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the pinacol coupling for this compound synthesis.
Q4: My reaction yield is significantly below the reported 40%. What are the first steps to troubleshoot?
When experiencing low yields, it is crucial to systematically verify the reaction setup and reagents.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the catalyst or react with radical intermediates. Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). This involves using degassed solvents and properly evacuating and backfilling the reaction vessel.
-
Reagent Quality: Verify the purity and dryness of all reagents and solvents. The starting materials (p-chloroacetophenone and acetone) should be pure, and the reducing agent (e.g., magnesium turnings) should be fresh and active. Solvents must be anhydrous.
-
Reaction Monitoring: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LCMS to determine if the reaction has stalled or if byproducts are forming.
Below is a logical workflow for initial troubleshooting.
References
Strategies to minimize Phenaglycodol degradation in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Phenaglycodol stock solutions for research and development purposes.
Disclaimer: There is limited publicly available data on the specific degradation pathways and stability of this compound. The information provided here is based on the chemical structure of this compound, general principles of drug stability, and data from structurally related compounds. Researchers should always perform their own stability studies to validate storage conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the primary factors that can cause this compound degradation in a stock solution?
A2: The main factors that can affect the stability of this compound in solution are temperature, light, pH, and the presence of oxidizing agents.[1][2][3][4] The vicinal diol functional group in this compound's structure is susceptible to oxidation.
Q3: How should I store my this compound stock solution to minimize degradation?
A3: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5] Photodegradation can be a concern for many pharmaceutical compounds.
-
Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the expected shelf-life of a this compound stock solution?
A4: The shelf-life of a this compound stock solution will depend on the solvent, concentration, and storage conditions. Without specific stability data, it is impossible to provide a definitive shelf-life. We strongly recommend that researchers conduct their own stability assessments. A general starting point would be to re-evaluate the solution's integrity after 3-6 months of storage at -80°C.
Q5: Are there any known degradation products of this compound?
A5: While there are no specific studies detailing the degradation products of this compound, based on its chemical structure which contains a vicinal diol, a potential degradation pathway is oxidative cleavage. This could result in the formation of ketone and aldehyde derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution after thawing. | The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution may be too high. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution. |
| Discoloration of the stock solution (e.g., yellowing). | This may indicate chemical degradation, possibly due to oxidation or exposure to light. | Discard the solution. When preparing a new stock, ensure it is protected from light and consider degassing the solvent to remove dissolved oxygen. |
| Loss of biological activity or inconsistent experimental results. | The concentration of the active this compound may have decreased due to degradation. | Prepare a fresh stock solution from a new batch of solid compound if possible. Perform a stability study on your stock solutions to determine their viable shelf-life under your storage conditions. |
| pH of the solution has shifted. | Acidic or basic conditions can catalyze the degradation of some compounds. | When preparing solutions, especially in aqueous buffers, ensure the pH is within a stable range, generally recommended to be between pH 4 and 8 for many drugs. |
Quantitative Data on Stability (Illustrative Examples)
The following tables provide hypothetical data to illustrate how different storage conditions might affect the stability of this compound. This is not experimental data and should be used for guidance only.
Table 1: Effect of Temperature on this compound Stability in DMSO (Hypothetical)
| Storage Temperature | % this compound Remaining after 1 Month | % this compound Remaining after 6 Months |
| 2-8°C | 95% | 80% |
| -20°C | 99% | 97% |
| -80°C | >99% | 99% |
Table 2: Effect of Light Exposure on this compound Stability at 4°C (Hypothetical)
| Light Condition | % this compound Remaining after 1 Week | % this compound Remaining after 4 Weeks |
| Exposed to Light | 90% | 75% |
| Protected from Light | >99% | 98% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM solution (Molar Mass: 214.69 g/mol ), you will need 2.147 mg.
-
Add the weighed this compound to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC-UV
Objective: To determine the concentration of this compound in a stock solution over time and to detect the presence of potential degradation products.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Method Development (if not established):
-
Develop an isocratic or gradient HPLC method that provides good separation of the this compound peak from any solvent peaks or potential impurities.
-
A typical starting condition could be a mobile phase of 50:50 acetonitrile:water with a flow rate of 1 mL/min and UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined, but a standard wavelength like 254 nm can be a starting point).
-
-
Initial Analysis (Time Zero):
-
Dilute the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and record the chromatogram.
-
Note the retention time and the peak area of the this compound peak.
-
-
Stability Study:
-
Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot of the stock solution.
-
Prepare a dilution in the same manner as the time-zero sample.
-
Inject the sample onto the HPLC and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at time zero to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Hypothetical degradation workflow for this compound stock solutions.
References
Technical Support Center: Refinement of Animal Handling Protocols for Phenaglycodol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal handling protocols to reduce stress in experiments involving Phenaglycodol. Minimizing stress is crucial for animal welfare and for obtaining reliable and reproducible data, particularly when studying anxiolytic compounds.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Causes | Recommended Solutions |
| High variability in behavioral test results (e.g., Elevated Plus Maze, Open Field Test). | - Inconsistent handling methods: Different technicians using different techniques (e.g., tail handling vs. tunnel handling).[1] - Handling-induced anxiety: Picking up mice by the tail is aversive and stimulates anxiety, leading to less exploration.[1] - Lack of habituation: Animals are not accustomed to the handler or the experimental procedures. | - Standardize handling protocols: Ensure all staff are trained in and consistently use low-stress methods like tunnel handling or cupped hands. - Implement a habituation period: Allow animals to acclimate to the handler and the testing environment for several days before the experiment begins. - Refine handling techniques: Use tunnel handling or cupped-hand methods, which have been shown to reduce anxiety-like behaviors. |
| Animals exhibit excessive freezing or immobility during testing. | - High stress levels: Can be caused by aversive handling, loud noises, or bright lights in the testing room. - Neophobia (fear of new environments): Stressed animals are less likely to explore novel environments. | - Optimize the testing environment: Minimize noise and ensure appropriate lighting levels. - Acclimatize animals to the testing room: Move animals to the testing room at least 30-60 minutes before testing begins to allow them to acclimate. - Use red light: For nocturnal rodents, conducting tests under red light can reduce anxiety. |
| Inconsistent drug effects of this compound observed. | - Stress-induced physiological changes: High stress can alter an animal's physiological state, potentially affecting drug metabolism and response. - Pain or distress from injection: Improper injection technique can cause pain and stress, confounding the drug's effects. | - Refine injection procedures: Ensure proper technique for the chosen route of administration (e.g., intraperitoneal, oral gavage) to minimize discomfort. Habituate animals to the restraint required for injections. - Ensure consistent dosing times: Administer this compound at the same time each day to minimize circadian variations. |
| Animals are difficult to handle or show signs of aggression (e.g., biting). | - Fear and anxiety: Tail handling can induce fear, leading to defensive behaviors. - Lack of positive interaction with the handler. | - Switch to non-aversive handling: Use tunnel handling, which eliminates direct hand contact initially. - Habituate with positive reinforcement: Allow animals to voluntarily interact with the handler's hand in the home cage. For more aggressive rats, a cloth or napkin can be used for safe handling. |
| Physiological stress markers (e.g., corticosterone) are elevated in control animals. | - Sub-optimal handling and housing conditions: Chronic stress can lead to baseline elevations in stress hormones. - Stress from the blood collection procedure itself. | - Review and refine all animal care protocols: This includes housing, cleaning, and daily checks, in addition to experimental handling. - Acclimatize animals to the blood collection procedure: If possible, habituate animals to the restraint and procedure to reduce acute stress responses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended low-stress handling techniques for rodents?
A1: The two most widely recommended low-stress handling techniques are tunnel handling and cupped-hand handling . Tunnel handling involves guiding the mouse into a polycarbonate tunnel to be lifted and transferred. Cupped-hand handling involves scooping the animal up with both hands. Both methods have been shown to reduce anxiety and stress compared to the traditional method of picking mice up by the tail.
Q2: How long should the habituation period be before starting a this compound experiment?
A2: A habituation period of at least 3-7 days is recommended. During this time, the researcher should handle the animals daily using the chosen low-stress technique for a few minutes each day. This allows the animals to acclimate to the experimenter and reduces the stress response to handling during the actual experiment.
Q3: Can the route of administration for this compound affect the animal's stress levels?
A3: Yes. Oral gavage, a common method for administering drugs, can be stressful if not performed correctly. It is crucial to use proper technique and to habituate the animals to the procedure to minimize stress. Using soft gavage tubing and dipping the tip in a sucrose solution can also reduce adverse reactions. For intraperitoneal injections, ensuring the correct injection site in the lower right abdominal quadrant is critical to avoid injury to internal organs.
Q4: How do I know if my handling protocols are effectively reducing stress?
A4: You can assess the effectiveness of your protocols through both behavioral and physiological measures. Behaviorally, less-stressed animals will show more exploratory behavior in tests like the Open Field Test and the Elevated Plus Maze. They will also be easier to handle and may show voluntary interaction with the handler. Physiologically, lower stress levels are indicated by reduced levels of stress hormones like corticosterone in blood samples.
Q5: Are there any specific considerations for group-housed animals when implementing new handling protocols?
A5: When handling group-housed animals, it's recommended to use a temporary holding cage for the animal that has been handled before returning it to the home cage. This can help reduce potential social stress or aggression from cage mates.
Quantitative Data on Handling Techniques
The following table summarizes the impact of different handling techniques on key behavioral and physiological stress indicators in rodents.
| Parameter | Tail Handling (Conventional) | Tunnel Handling (Refined) | Cupped Hands/3D Handling (Refined) | Source |
| Anxiety-Like Behavior (Elevated Plus Maze) | Increased avoidance of open arms | Reduced anxiety-like phenotype | Reduced anxiety-like phenotype | |
| Voluntary Interaction with Experimenter | Lower interaction time | Increased willingness to interact | Significantly improved interaction | |
| Corticosterone Levels (Stress Hormone) | Higher baseline and stress-induced levels | Lower corticosterone response | Reduced corticosterone levels in females | |
| Ease of Recapture/Fleeing Behavior | More attempts to flee | Reduced attempts to flee | Reduced attempts to flee |
Experimental Protocols
Protocol 1: Tunnel Handling for Mice
Objective: To handle and transfer mice using a non-aversive method to reduce stress and anxiety.
Materials:
-
Polycarbonate tunnel (approximately 13 cm long, 5 cm diameter)
-
Home cage
-
Experimental apparatus cage
Procedure:
-
Habituation: Place the tunnel in the home cage for at least 7 days prior to the start of the experiment to allow the mice to familiarize themselves with it.
-
Handling:
-
Slowly and calmly open the home cage.
-
Gently guide the mouse into the tunnel.
-
Lift the tunnel horizontally from the cage. You can loosely cover the ends to prevent the mouse from jumping out.
-
Transfer the mouse to the desired location (e.g., a new cage, experimental apparatus).
-
Tilt the tunnel to allow the mouse to walk out at its own pace.
-
-
Frequency: Handle each mouse using this method for 1-2 minutes daily for at least 3-7 days prior to the experiment.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety Assessment
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video recording system
-
Software for tracking and analysis
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test begins.
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.
-
Recording: Record the animal's behavior for a 5-minute period.
-
Data Analysis: Measure the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Caption: Workflow for this compound experiments with refined handling.
Caption: Decision tree for troubleshooting data variability.
References
Validation of analytical methods for robust Phenaglycodol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the validation of analytical methods for the robust quantification of Phenaglycodol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for this compound quantification?
A1: For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. HPLC is often preferred for its robustness and compatibility with a wide range of detectors, while GC-MS offers high specificity and sensitivity, particularly for complex matrices.[1][2][3][4][5]
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is critical for accurate quantification. For biological matrices such as plasma or urine, a simple one-step protein precipitation with acetonitrile is often effective for LC-MS analysis. Solid-phase extraction (SPE) can also be employed to remove interfering substances and concentrate the analyte. For solid dosage forms, a "dilute and shoot" approach after dissolution in a suitable solvent is a common starting point.
Q3: What are the key validation parameters I need to assess for my this compound analytical method?
A3: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Why are forced degradation studies necessary for this compound?
A4: Forced degradation studies, also known as stress testing, are essential to develop a stability-indicating analytical method. These studies help to:
-
Identify potential degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).
-
Elucidate the degradation pathways.
-
Demonstrate the specificity of the analytical method to separate the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column degradation; Sample overload. | Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a new column or a guard column. Reduce sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate; Temperature variations. | Ensure proper mixing and degassing of the mobile phase. Use a solvent delivery system with a precise flow rate. Employ a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent. |
| Low Sensitivity | Suboptimal detection wavelength; Inefficient sample extraction. | Determine the optimal UV wavelength for this compound. Optimize the sample preparation method to improve recovery. |
GC-MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the inlet liner or column; Thermal degradation of the analyte. | Use a deactivated inlet liner and a high-quality capillary column. Optimize the injection port temperature to prevent degradation. Consider derivatization to improve thermal stability. |
| Low Ion Abundance | Inefficient ionization; Mass spectrometer source contamination. | Optimize ionization source parameters (e.g., electron energy). Clean the ion source according to the manufacturer's instructions. |
| Matrix Interference | Co-eluting endogenous compounds from the sample matrix. | Optimize the temperature program for better separation. Employ a more selective sample preparation technique like SPE. Use selected ion monitoring (SIM) mode for quantification to enhance specificity. |
| Carryover | Adsorption of the analyte in the injection port or column. | Clean the syringe and injection port. Perform blank injections between samples. Use a liner with glass wool to trap non-volatile residues. |
Quantitative Data Summary
The following tables provide illustrative performance characteristics for typical HPLC-UV and GC-MS methods for the quantification of carbamates, the class of compounds to which this compound belongs. Note: These values are for guidance only and will need to be established for a specific this compound method.
Table 1: Illustrative HPLC-UV Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Robustness | % RSD of results ≤ 5% | < 3% |
Table 2: Illustrative GC-MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 101.2% |
| Precision (% RSD) | ≤ 5.0% | < 4.0% |
| LOD | Signal-to-Noise ≥ 3 | 1 ng/mL |
| LOQ | Signal-to-Noise ≥ 10 | 5 ng/mL |
| Robustness | % RSD of results ≤ 10% | < 8% |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol provides a general framework. Specific conditions must be optimized for this compound.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Validation:
-
Perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
-
Protocol 2: Forced Degradation Study
-
Acid Degradation: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours.
-
Base Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the validated HPLC method to assess for degradation and the resolution of this compound from any degradation products.
Visualizations
Caption: Workflow for this compound quantification and method validation.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Carisoprodol & Meprobamate Analysis by LCMS - AppNote [mtc-usa.com]
- 2. academic.oup.com [academic.oup.com]
- 3. nyc.gov [nyc.gov]
- 4. Mass spectrometric analysis of carisoprodol and meprobamate in rat brain microdialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Analysis of Phenaglycodol and Meprobamate's Anxiolytic Effects: A Review of Available Data
A comprehensive comparative analysis of the anxiolytic effects of Phenaglycodol and meprobamate is hindered by the limited availability of detailed scientific data for this compound, a tranquilizer developed in the mid-20th century. While meprobamate has been extensively studied, with its mechanism of action, pharmacokinetics, and clinical efficacy well-documented, this compound remains a comparatively obscure compound with scarce information in the public domain. This guide summarizes the available information on both drugs and highlights the significant gaps in the scientific literature for this compound that prevent a direct, data-driven comparison.
Introduction to this compound and Meprobamate
Meprobamate, a carbamate derivative, was a widely prescribed anxiolytic in the 1950s and 1960s, marketed for the short-term relief of anxiety.[1][2] It was eventually largely replaced by the benzodiazepine class of drugs due to a better safety profile and lower potential for abuse.[1][2] this compound, with brand names including Ultran and Acalo, is described as a tranquilizer with anxiolytic and anticonvulsant properties that is pharmacologically related to meprobamate, though it is not a carbamate.[1] Historical clinical studies suggest its use in anxiety states, but detailed reports and quantitative data are not readily accessible.
Mechanism of Action
Meprobamate: The anxiolytic effects of meprobamate are primarily attributed to its positive allosteric modulation of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, meprobamate enhances the inhibitory effects of the neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This widespread central nervous system depression contributes to its anxiolytic, sedative, and muscle relaxant properties.
This compound: The precise mechanism of action for this compound is not well-established in the available scientific literature. While it is described as a central nervous system depressant with tranquilizing properties, its molecular targets have not been clearly elucidated. Without specific binding studies or mechanistic investigations, it is not possible to create a detailed signaling pathway diagram for this compound or to definitively compare its mechanism to that of meprobamate.
Anxiolytic Effects: A Data Deficit for this compound
A thorough comparison of the anxiolytic efficacy of this compound and meprobamate requires quantitative data from preclinical and clinical studies. Standard preclinical models for assessing anxiolytic activity include the elevated plus maze (EPM) and the light-dark box test. In clinical settings, standardized rating scales like the Hamilton Anxiety Rating Scale (HAM-A) are used to quantify the severity of anxiety symptoms.
Meprobamate: Numerous studies have demonstrated the anxiolytic effects of meprobamate in both animal models and human clinical trials. For instance, in the elevated plus maze, an anxiolytic effect is indicated by an increase in the time spent and the number of entries into the open arms of the maze.
This compound: Unfortunately, there is a profound lack of publicly available quantitative data on the anxiolytic effects of this compound. While some clinical reports from the 1950s and 1970s suggest its use for anxiety, these articles are not readily accessible in full-text form, and thus, the specific data and experimental protocols remain unknown. A key comparative study, "Comparative effects of this compound and meprobamate on anxiety reactions" by Zukin et al. (1959), is frequently cited but the full text is not available in digital archives, preventing an analysis of its findings.
Due to this absence of data for this compound, a comparative table of anxiolytic effects cannot be constructed.
Experimental Protocols
Detailed experimental protocols are essential for the replication and critical evaluation of scientific findings.
Meprobamate: The experimental protocols for assessing the anxiolytic effects of meprobamate are well-established and widely used for other anxiolytic compounds.
Elevated Plus Maze (EPM) Protocol (Rodents):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Anxiolytic Effect: An increase in the proportion of time spent and entries into the open arms is indicative of an anxiolytic effect.
This compound: Without access to the full-text publications of studies involving this compound, it is impossible to provide the detailed experimental protocols used to assess its anxiolytic effects.
Pharmacokinetics
Meprobamate:
-
Absorption: Well absorbed after oral administration.
-
Distribution: Distributed throughout the body.
-
Metabolism: Metabolized in the liver.
-
Excretion: Excreted in the urine.
-
Half-life: Approximately 10 hours.
This compound: There is no readily available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound.
Side Effect Profile
Meprobamate: Common side effects include:
-
Drowsiness
-
Dizziness
-
Headache
-
Nausea and vomiting
More serious side effects can include:
-
Allergic reactions
-
Dependence and withdrawal symptoms upon discontinuation
-
Respiratory depression, especially when combined with other CNS depressants like alcohol.
This compound: The side effect profile of this compound is not well-documented in the available literature. As a central nervous system depressant, it can be inferred that sedation would be a likely side effect.
Conclusion
While both this compound and meprobamate were developed as anxiolytic agents during the same era, the available scientific information on this compound is strikingly sparse. In contrast to meprobamate, for which a wealth of data on its pharmacology, efficacy, and safety exists, this compound remains largely uncharacterized in the modern scientific literature. The lack of quantitative data, detailed experimental protocols, and a clear understanding of its mechanism of action and pharmacokinetic profile makes a direct and meaningful comparison with meprobamate impossible. The historical context suggests that this compound was likely superseded by newer, more effective, and better-tolerated anxiolytics, leading to its disappearance from the market and a subsequent halt in research. For researchers, scientists, and drug development professionals, the case of this compound serves as a historical footnote and a reminder of the many compounds that have been explored in the quest for effective treatments for anxiety, while meprobamate provides a more tangible example of an early anxiolytic whose properties have been thoroughly investigated.
References
A Comparative Analysis of Sedative Side Effects: Phenaglycodol and Other Tranquilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sedative side effects of Phenaglycodol, a tranquilizer developed in the 1950s, with other contemporary and more modern tranquilizing agents. Due to the limited availability of full-text historical clinical trial data for this compound, this comparison relies on accessible abstracts, reviews, and available quantitative data for other relevant compounds.
Executive Summary
This compound, a central nervous system (CNS) depressant, was historically prescribed for anxiety. Its sedative properties, while central to its therapeutic effect, also constituted a primary side effect. Direct, quantitative comparisons of its sedative profile with other tranquilizers from the same era, such as meprobamate, are scarce in readily available literature. This guide synthesizes the available information and provides a framework for understanding the sedative effects of these older drugs in the context of better-characterized compounds like benzodiazepines.
Comparative Overview of Sedative Side Effects
The sedative effects of tranquilizers can range from mild drowsiness to significant psychomotor impairment. The table below summarizes the reported sedative side effects of this compound and other selected tranquilizers. It is important to note the historical context of the data for this compound and meprobamate, which may lack the rigorous quantitative measures of modern clinical trials.
| Drug Class | Specific Agent | Common Sedative Side Effects | Quantitative Data (Incidence/Severity) |
| Propanediol | This compound | Drowsiness, dizziness, lethargy. | Specific quantitative data from comparative clinical trials is not readily available in accessible literature. |
| Carbamate | Meprobamate | Drowsiness, ataxia (loss of coordination), dizziness, slurred speech.[1] | Reports indicate a significant incidence of drowsiness, but precise percentages from controlled trials are not consistently available in modern databases. One study noted that 39% of patients on meprobamate reported side reactions of a mild nature, which included sedative effects.[2] |
| Benzodiazepines | Diazepam | Drowsiness, fatigue, sedation, ataxia.[3] | In a real-world pharmacovigilance study, sedation-related adverse events were frequently reported.[4] Specific clinical trials show varying incidence depending on dose and patient population. |
| Benzodiazepines | Lorazepam | Sedation, dizziness, weakness. | Dose-dependent increases in sedation have been quantified in clinical studies. One comparative study noted that lorazepam was 510 to 783 times more potent than meprobamate in producing performance impairment.[1] |
Experimental Protocols for Assessing Sedation
The evaluation of sedative effects has evolved. In the mid-20th century, methods were often observational and subjective. Modern trials employ more standardized and objective measures.
Historical (circa 1950s-1960s)
-
Observer-Rated Sedation Scales: Clinicians would use simple scales to rate a patient's level of drowsiness or alertness based on observation of their behavior and interaction.
-
Patient-Reported Outcomes: Patients would be asked to describe their feelings of sleepiness, fatigue, or dizziness.
-
Gross Motor Function Tests: Simple tests of coordination and balance, such as the Romberg test or finger-to-nose test, were used to assess ataxia.
Modern
-
Standardized Sedation Scales: Validated scales like the Ramsay Sedation Scale or the Richmond Agitation-Sedation Scale (RASS) are used to provide a more objective and consistent measure of sedation depth.
-
Psychomotor Performance Tests: Computerized test batteries, such as the Digit Symbol Substitution Test (DSST) and Choice Reaction Time tests, are used to quantify cognitive and motor impairment.
-
Visual Analog Scales (VAS): Patients rate their subjective feelings of sedation on a continuous line, providing a more granular measure than simple categorical ratings.
-
Electroencephalography (EEG): Changes in brain wave activity can be used to objectively measure the sedative effects of drugs on the central nervous system.
Signaling Pathways and Experimental Workflow
The sedative effects of many tranquilizers, including this compound and its contemporaries, are primarily mediated through the enhancement of gamma-aminobutyric acid (GABA) neurotransmission in the CNS. GABA is the primary inhibitory neurotransmitter in the brain.
References
- 1. Lorazepam and meprobamate dose effects in humans: behavioral effects and abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leecrandallparkmd.net [leecrandallparkmd.net]
- 3. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A real-world pharmacovigilance study of FDA adverse event reporting system events for diazepam - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different assays for measuring Phenaglycodol's efficacy
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of different assays to robustly measure the anxiolytic and anticonvulsant efficacy of the tranquilizer Phenaglycodol. Due to the limited availability of direct comparative studies on this compound, this guide presents a methodological approach, including hypothetical data for illustrative purposes.
This compound, a non-benzodiazepine anxiolytic and anticonvulsant, is pharmacologically related to meprobamate. Its mechanism of action is believed to involve the modulation of the GABAergic system, a key pathway in regulating neuronal excitability. A comprehensive evaluation of its efficacy requires a multi-assay approach to ensure the reliability and validity of the findings. This guide outlines a cross-validation strategy encompassing both in vivo behavioral models and in vitro molecular assays.
Data Presentation: A Comparative Overview of Efficacy Assays
To effectively compare the efficacy of this compound across different assays, it is crucial to present quantitative data in a clear and structured format. The following tables provide an example of how to summarize hypothetical data from key anxiolytic and anticonvulsant assays.
Table 1: Hypothetical Anxiolytic Efficacy Data for this compound
| Assay | This compound (10 mg/kg) | Diazepam (2 mg/kg) | Vehicle |
| Elevated Plus Maze (EPM) | |||
| % Time in Open Arms | 45.2 ± 5.1 | 52.8 ± 6.3 | 15.5 ± 3.2 |
| Open Arm Entries | 12.3 ± 2.5 | 14.1 ± 2.8 | 6.8 ± 1.9 |
| Light-Dark Box (LDB) | |||
| Time in Light Compartment (s) | 185.4 ± 20.7 | 210.1 ± 25.4 | 95.2 ± 15.3 |
| Transitions | 25.6 ± 4.1 | 28.9 ± 4.8 | 12.3 ± 3.5 |
| Open Field Test (OFT) | |||
| Time in Center (s) | 98.7 ± 12.3 | 110.5 ± 15.1 | 45.2 ± 8.9 |
| Total Distance Traveled (cm) | 2850 ± 310 | 2780 ± 295 | 2910 ± 350 |
| *Values are presented as mean ± SEM. *p < 0.05 compared to Vehicle. This data is illustrative and not based on actual experimental results for this compound. |
Table 2: Hypothetical Anticonvulsant Efficacy and In Vitro Data for this compound
| Assay | This compound | Phenobarbital | Control |
| Maximal Electroshock Seizure (MES) Test | |||
| % Protection from Seizure (at 50 mg/kg) | 75% | 85% | 10% |
| GABA-A Receptor Binding Assay | |||
| IC50 (nM) for [3H]GABA binding | 250 | 180 | N/A |
| % Enhancement of GABA-gated Cl- current | 150% at 10 µM | 180% at 10 µM | Baseline |
| *Values are illustrative. *p < 0.05 compared to Control. This data is illustrative and not based on actual experimental results for this compound. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of findings. Below are standard protocols for the key assays mentioned.
In Vivo Behavioral Assays
1. Elevated Plus Maze (EPM) Test
-
Principle: This test is based on the conflict between the innate fear of rodents for open and elevated spaces and their motivation to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg, i.p.) or a vehicle control to mice or rats. A positive control such as Diazepam (e.g., 2 mg/kg, i.p.) should be included.
-
After a 30-minute pre-treatment period, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Calculate the percentage of time spent in the open arms and the number of open arm entries.
-
2. Light-Dark Box (LDB) Test
-
Principle: This assay capitalizes on the conflict between the rodent's natural aversion to brightly lit areas and its exploratory drive. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound, a positive control, or a vehicle to the animals.
-
After the pre-treatment period, place the animal in the center of the light compartment.
-
Allow the animal to freely explore the apparatus for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between compartments.
-
3. Open Field Test (OFT)
-
Principle: This test assesses general locomotor activity and anxiety-like behavior. Anxiolytic compounds are expected to increase the time spent in the center of the open field without significantly affecting total locomotion.
-
Apparatus: A square arena with walls, typically equipped with an automated tracking system.
-
Procedure:
-
Administer the test compound, positive control, or vehicle.
-
After the pre-treatment period, place the animal in the center of the open field.
-
Allow the animal to explore for 10-15 minutes.
-
Measure the time spent in the central versus peripheral zones and the total distance traveled.
-
In Vivo Anticonvulsant Assay
1. Maximal Electroshock Seizure (MES) Test
-
Principle: This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Apparatus: A device capable of delivering a brief, high-frequency electrical stimulus through corneal or auricular electrodes.
-
Procedure:
-
Administer this compound (e.g., 50 mg/kg, i.p.), a positive control like Phenobarbital, or a vehicle.
-
At the time of expected peak drug effect, apply a short electrical stimulus (e.g., 50 mA for 0.2 s in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The percentage of animals protected from the tonic extension is calculated for each treatment group.
-
In Vitro Molecular Assay
1. GABA-A Receptor Binding Assay
-
Principle: This assay determines the affinity of a compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
-
Procedure:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a constant concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of this compound.
-
After incubation, separate the bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the cross-validation process and the underlying biological pathway.
Caption: Experimental workflow for cross-validating this compound's efficacy.
Caption: Simplified GABA-A receptor signaling pathway modulated by this compound.
A Comparative Efficacy Study: Phenaglycodol Versus Newer Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the historical anxiolytic Phenaglycodol with modern anxiolytic agents. Due to the limited recent literature on this compound, this comparison focuses on its pharmacological class in relation to contemporary first- and second-line treatments for anxiety disorders. The data presented is synthesized from a variety of clinical trials and meta-analyses to support a comprehensive evaluation of efficacy, mechanism of action, and safety profiles.
Introduction
This compound is a tranquilizing agent with sedative and anxiolytic properties that saw use in the mid-20th century.[1] Pharmacologically, it is related to meprobamate, a carbamate derivative, though this compound itself is not a carbamate.[1] The landscape of anxiolytic pharmacotherapy has since evolved dramatically, with the introduction of benzodiazepines, and more recently, selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and azapirones like buspirone. These newer agents are now the cornerstone of treatment for generalized anxiety disorder (GAD), panic disorder, and other anxiety-related conditions, largely due to improved side-effect profiles and lower potential for dependence compared to older drugs.[2][3][4] This guide will compare the known characteristics of this compound's drug class with these newer alternatives, providing available quantitative data, outlining common experimental protocols, and visualizing key neural pathways.
Quantitative Data Summary: Anxiolytic Class Comparison
The following table summarizes the key characteristics of this compound's pharmacological class (central nervous system depressants) and compares it against major classes of modern anxiolytics. Efficacy data is presented where available from broad meta-analyses of randomized controlled trials (RCTs).
| Drug Class | Example(s) | Mechanism of Action | Efficacy for GAD (Compared to Placebo) | Common Adverse Effects | Onset of Action |
| Central Depressants (Propanediol Derivatives) | This compound, Meprobamate | Believed to act as positive allosteric modulators of GABA-A receptors, similar to barbiturates, but at a different site than benzodiazepines. | Efficacy demonstrated in older trials, but quantitative data from modern meta-analyses is lacking. Generally considered less effective and less safe than newer agents. | Drowsiness, dizziness, headache, potential for dependence and significant withdrawal symptoms. | Rapid |
| Benzodiazepines | Diazepam, Alprazolam, Lorazepam | Positive allosteric modulators of the GABA-A receptor, increasing the frequency of chloride channel opening. | Hedges' g = 0.50 . Considered highly effective for short-term use. No significant efficacy differences between various benzodiazepines have been demonstrated. | Sedation, impaired coordination, amnesia, high potential for dependence and withdrawal. | Rapid |
| SSRIs | Escitalopram, Sertraline, Paroxetine | Selectively inhibit the reuptake of serotonin (5-HT), increasing its availability in the synaptic cleft. | Hedges' g = 0.33 . Considered first-line treatment. Response rates are approximately 60-75% compared to 40-60% for placebo. | Nausea, insomnia, sexual dysfunction, initial increase in anxiety. | Delayed (2-4 weeks) |
| SNRIs | Venlafaxine, Duloxetine | Inhibit the reuptake of both serotonin and norepinephrine. | Hedges' g = 0.36 . Also considered first-line treatment, with similar efficacy to SSRIs. | Similar to SSRIs, with the potential for increased blood pressure. | Delayed (2-4 weeks) |
| Azapirones | Buspirone | Partial agonist of the 5-HT1A serotonin receptor; also has effects on dopamine D2 receptors. | Superior to placebo but may have a smaller effect size compared to benzodiazepines and antidepressants. Less effective in patients with prior benzodiazepine use. | Dizziness, nausea, headache. Low potential for dependence. | Delayed (2-4 weeks) |
Key Signaling Pathways in Anxiolysis
The primary targets for most anxiolytic drugs are the GABAergic and serotonergic systems. The following diagrams illustrate the mechanisms of action for major anxiolytic classes.
Experimental Protocols
Modern comparative efficacy studies for anxiolytics typically follow a rigorous, multi-phase randomized controlled trial (RCT) design. While specific protocols for this compound are historical, the methodology described below represents the current standard for evaluating a new chemical entity (NCE) against established treatments.
Generalized Protocol for a Phase III Comparative Anxiolytic Trial
-
Study Design: A multi-center, randomized, double-blind, active- and placebo-controlled study.
-
Participant Selection:
-
Inclusion Criteria: Adult outpatients (18-65 years) with a primary diagnosis of Generalized Anxiety Disorder (GAD) according to DSM-5 criteria. A baseline score of ≥20 on the Hamilton Anxiety Rating Scale (HAM-A) is typically required. Participants must be free of psychotropic medications for a specified washout period (e.g., 2-4 weeks).
-
Exclusion Criteria: Comorbid psychiatric disorders (e.g., major depression, substance use disorder), significant medical conditions, and previous non-response to one of the active comparator drugs.
-
-
Randomization and Blinding: Eligible participants are randomly assigned to one of several treatment arms (e.g., NCE, an active comparator like an SSRI or benzodiazepine, and placebo). Both participants and investigators are blinded to the treatment allocation.
-
Treatment: A fixed-dose or flexible-dose regimen over a period of 8-12 weeks.
-
Outcome Measures:
-
Primary Efficacy Endpoint: The mean change from baseline to endpoint in the total score of the HAM-A.
-
Secondary Efficacy Endpoints: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, patient-reported outcomes like the Beck Anxiety Inventory (BAI), and response rates (defined as a ≥50% reduction in HAM-A score).
-
-
Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit. Vital signs, weight, and laboratory tests are monitored.
-
Statistical Analysis: The primary analysis is typically an intent-to-treat (ITT) analysis of the change in the primary endpoint, comparing each active treatment group to placebo. Comparisons between active arms are also conducted to assess relative efficacy.
Conclusion
The treatment of anxiety has shifted significantly from broad-acting central nervous system depressants like this compound to agents with more specific molecular targets. While this compound and related compounds offered a therapeutic option in their time, they have been superseded by newer anxiolytics with more favorable risk-benefit profiles.
-
Efficacy: Benzodiazepines demonstrate the largest effect size for rapid GAD relief, but their use is limited by a high potential for dependence. SSRIs and SNRIs are the established first-line treatments due to their proven efficacy in long-term management and better safety profile, despite a delayed onset of action. Buspirone is a viable, non-addictive alternative, though it may be less effective, particularly in patients previously treated with benzodiazepines.
-
Mechanism & Safety: The move from general GABAergic modulation (this compound, Barbiturates) to more specific allosteric modulation (Benzodiazepines) and targeted serotonergic intervention (SSRIs, Buspirone) represents a major advancement in reducing off-target effects and improving safety. The high potential for dependence and severe withdrawal associated with older agents and benzodiazepines is a critical consideration in long-term treatment planning.
For drug development professionals, the future of anxiolytic therapy continues to move towards refining therapeutic targets to maximize efficacy while minimizing adverse effects. Research into glutamate modulators, neurosteroids, and other novel pathways aims to address the unmet needs of patients who do not respond to current first-line treatments.
References
A Comparative Guide to the Differential Effects of Meprobamate, a Pharmacological Analogue of Phenaglycodol, on GABA-A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of meprobamate, a compound pharmacologically related to Phenaglycodol, on various subtypes of the γ-aminobutyric acid type A (GABA-A) receptor. Due to a lack of specific experimental data on this compound's differential effects on GABA-A receptor subtypes, this document leverages available research on meprobamate to offer insights into the potential mechanisms of action of this class of drugs. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and its Relation to Meprobamate
This compound is a tranquilizing drug with anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, the first clinically used anxiolytic agent, which also exhibits anticonvulsant and sedative-hypnotic effects.[2] Both compounds are propanediol derivatives and are known to exert their effects through the modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3] Given their structural and pharmacological similarities, the effects of meprobamate on GABA-A receptor subtypes can provide a valuable framework for understanding the potential actions of this compound.
GABA-A Receptor Signaling Pathway
GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻).[4] Upon binding of the neurotransmitter GABA, the channel opens, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. Positive allosteric modulators, such as benzodiazepines and barbiturates, bind to distinct sites on the receptor complex and enhance the effect of GABA, leading to increased Cl⁻ influx.
GABA-A Receptor Signaling Pathway
Comparative Effects of Meprobamate on GABA-A Receptor Subtypes
Studies on recombinant GABA-A receptors have revealed that meprobamate exhibits differential effects depending on the subunit composition of the receptor. The following table summarizes the key findings from electrophysiological studies on meprobamate.
| Receptor Subtype | Meprobamate Effect | Key Findings |
| α1β2γ2, α2β2γ2, α3β2γ2, α4β2γ2, α6β2γ2 | Potentiation of GABA-induced current & Direct Gating | Meprobamate enhanced GABA-mediated currents for all α subunit isoforms tested. Direct activation of the receptor was also observed, although it was less pronounced in α3-containing receptors. |
| α5β2γ2 | Strongest Potentiation | The most significant enhancement of GABA-mediated current by meprobamate was observed in receptors containing the α5 subunit. |
| α1β1γ2 vs. α1β2γ2 | Similar Allosteric and Direct Effects | The specific β subunit isoform (β1 vs. β2) did not significantly alter the modulatory or direct gating effects of meprobamate. |
| α1β2 (without γ2) | Enhanced Allosteric Effects | The absence of the γ2 subunit resulted in an enhanced allosteric modulation by meprobamate compared to receptors containing the γ2 subunit. |
| α1β3δ, α4β3δ (Extrasynaptic) | Potentiation of GABA-induced current & Direct Gating | Meprobamate enhanced both sub-saturating (EC20) and saturating GABA-induced currents and directly activated these extrasynaptic receptor subtypes. |
Comparison with Other GABA-A Receptor Modulators
The mechanism of action of meprobamate, and likely this compound, shows similarities to barbiturates. Meprobamate has been shown to have barbiturate-like activity at GABA-A receptors. This includes the ability to directly gate the receptor at higher concentrations, an effect not typically seen with benzodiazepines which act as pure positive allosteric modulators.
| Modulator Class | Mechanism of Action | Effect on Channel Opening | Direct Gating |
| This compound / Meprobamate | Positive Allosteric Modulator & Direct Agonist (at high concentrations) | Increases duration of channel opening | Yes |
| Benzodiazepines (e.g., Diazepam) | Positive Allosteric Modulator | Increases frequency of channel opening | No |
| Barbiturates (e.g., Pentobarbital) | Positive Allosteric Modulator & Direct Agonist | Increases duration of channel opening | Yes |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of compounds like meprobamate on GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.
Objective: To measure the potentiation of GABA-induced currents by a test compound (e.g., meprobamate) on specific GABA-A receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ/δ subunits of the GABA-A receptor. Oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
-
Drug Application:
-
A baseline GABA-induced current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC₂₀).
-
The test compound (e.g., meprobamate) is co-applied with GABA, and the change in current amplitude is measured.
-
To assess direct gating, the test compound is applied in the absence of GABA.
-
-
Data Analysis: The potentiation of the GABA-induced current is calculated as the percentage increase in current amplitude in the presence of the test compound compared to the baseline GABA current. Dose-response curves are generated to determine the EC₅₀ of the test compound.
TEVC Experimental Workflow
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine if a test compound competes with a known radiolabeled ligand for binding to the GABA-A receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., cortex, cerebellum) or cells expressing recombinant GABA-A receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction:
-
Membrane preparations are incubated with a specific radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]flunitrazepam for the benzodiazepine site, or [³H]muscimol for the GABA binding site).
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
-
-
Separation and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While direct experimental data on the differential effects of this compound on GABA-A receptor subtypes is currently unavailable, the existing research on its pharmacological analogue, meprobamate, provides a strong foundation for inferring its potential mechanisms of action. Meprobamate demonstrates a barbiturate-like profile, acting as a positive allosteric modulator and a direct agonist of GABA-A receptors, with a notable preference for α5-containing subtypes. This suggests that this compound may also exhibit subtype-selectivity, a characteristic that warrants further investigation to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols detailed in this guide provide a roadmap for future studies aimed at directly characterizing the interaction of this compound with the diverse family of GABA-A receptor subtypes.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barbiturate-like actions of the propanediol dicarbamates felbamate and meprobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phenaglycodol and Diazepam in a Mouse Model of Anxiety: A Review of the Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Phenaglycodol and diazepam, two compounds with anxiolytic properties. While diazepam is a well-characterized benzodiazepine with a wealth of preclinical data in mouse models of anxiety, this compound is an older, less-studied compound. A direct head-to-head comparison is challenging due to the limited availability of modern preclinical data for this compound. This guide synthesizes the available information on both drugs, highlighting the extensive research on diazepam and the significant data gap for this compound.
Overview of Compounds
Diazepam , a classic benzodiazepine, is widely used as a reference drug in preclinical anxiety research. Its mechanism of action and behavioral effects in various mouse models are well-documented.
This compound is described as a tranquilizer or sedative with anxiolytic and anticonvulsant properties.[1] Pharmacologically, it is related to meprobamate, though it is not a carbamate.[1] Publicly available preclinical data on its effects in contemporary mouse models of anxiety are scarce.
Comparative Data Summary
The following table summarizes the available quantitative data for this compound and diazepam in mouse models of anxiety. The significant disparity in the amount of available data is immediately apparent.
| Parameter | This compound | Diazepam |
| Mechanism of Action | Data not available in preclinical anxiety models. | Positive allosteric modulator of GABA-A receptors. |
| Mouse Anxiety Models Tested | Data not available. | Elevated Plus Maze (EPM), Light-Dark Box (LDB), Open Field Test (OFT), and others.[2][3] |
| Effective Anxiolytic Dose (Mouse) | Data not available. | 0.5 - 2 mg/kg (i.p.) in the EPM, though effects can be strain-dependent. |
| Key Behavioral Effects in EPM | Data not available. | Increased time spent in open arms, increased number of open arm entries. |
| Key Behavioral Effects in LDB | Data not available. | Increased time spent in the light compartment. |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate diazepam's anxiolytic effects are described below. These protocols would be applicable for any future preclinical evaluation of this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
Animal behavior is typically recorded for a 5-minute session.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Total distance traveled or the number of closed arm entries can be used to assess general locomotor activity.
Light-Dark Box (LDB) Test
The LDB test is another common paradigm for assessing anxiety-like behavior in rodents. The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening. The test is based on the conflict between the natural tendency of mice to explore a novel environment and their innate aversion to brightly lit areas.
Procedure:
-
A mouse is placed in the center of the light compartment and allowed to freely explore the apparatus for a set period, typically 5-10 minutes.
-
The key measures of anxiety are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds typically increase the time spent in the light compartment.
-
Locomotor activity is also often measured to rule out confounding sedative or stimulant effects.
Signaling Pathways and Experimental Workflow
Diazepam's Mechanism of Action: GABAergic Signaling
Diazepam exerts its anxiolytic effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It binds to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Caption: Diazepam enhances GABAergic inhibition.
General Experimental Workflow for Anxiolytic Drug Testing in Mice
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a compound in a mouse model.
Caption: Workflow for anxiolytic drug screening.
Conclusion
Diazepam is a well-established anxiolytic agent, and its effects in mouse models of anxiety are robust and reproducible, making it an essential tool for CNS drug discovery. Its mechanism of action via positive allosteric modulation of GABA-A receptors is thoroughly understood.
In contrast, this compound, despite its historical classification as a tranquilizer, lacks modern preclinical characterization. The absence of data from widely accepted mouse models of anxiety, such as the EPM and LDB, makes a direct and meaningful comparison with diazepam impossible at this time.
For researchers and drug development professionals, this highlights the importance of comprehensive preclinical evaluation. While older compounds like this compound may hold therapeutic potential, their efficacy and mechanisms must be rigorously investigated using current, validated methodologies before they can be considered viable candidates for further development or as comparators in new drug discovery programs. Future studies are warranted to evaluate this compound in established rodent models of anxiety to determine its anxiolytic profile and potential mechanisms of action.
References
The Critical Role of the p-Chlorophenyl Group in Phenaglycodol's Pharmacological Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenaglycodol with alternative compounds and analyzes the pivotal role of its p-chlorophenyl group in its anxiolytic and anticonvulsant activities. By examining experimental data and established pharmacological principles, we aim to offer a clear perspective on the structure-activity relationship (SAR) that governs the efficacy of this compound.
Introduction to this compound
This compound is a centrally acting muscle relaxant and anxiolytic agent that emerged in the 1950s. While its use has largely been superseded by benzodiazepines and other newer agents, its chemical structure and mechanism of action remain of interest to medicinal chemists and pharmacologists. This compound is structurally related to meprobamate and is believed to exert its effects through positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This guide will delve into the specific contribution of the para-chlorinated phenyl ring to its biological activity.
Comparative Analysis of Anxiolytic and Anticonvulsant Activity
To validate the role of the p-chlorophenyl group, we will compare the pharmacological profile of this compound with its close structural relative, meprobamate, which lacks this specific moiety. While direct experimental data on a dechlorinated this compound analogue is scarce in publicly available literature, the comparison with meprobamate provides valuable insights into the influence of the aromatic ring system on the overall activity.
Table 1: Comparison of Pharmacological Properties of this compound and Meprobamate
| Property | This compound | Meprobamate | Reference |
| Chemical Structure | Contains a p-chlorophenyl group | Lacks a phenyl ring | [1] |
| Primary Indications | Anxiolytic, Muscle Relaxant, Anticonvulsant | Anxiolytic, Sedative | [1][2] |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | [2] |
| Anxiolytic Potency | Moderate | Moderate | [3] |
| Anticonvulsant Activity | Present | Present, but generally considered weaker than specialized anticonvulsants | |
| Sedative Effects | Present | Pronounced |
The presence of the p-chlorophenyl group in this compound is thought to contribute to its potency and specific pharmacological profile. Halogenated aromatic rings are common motifs in CNS-active drugs, often influencing properties such as lipophilicity, metabolic stability, and binding affinity to the target receptor. The electron-withdrawing nature of the chlorine atom at the para position can affect the electronic distribution of the entire molecule, potentially leading to a more favorable interaction with the GABA-A receptor binding pocket.
Experimental Protocols for Assessing Pharmacological Activity
The anxiolytic and anticonvulsant properties of compounds like this compound are typically evaluated using a combination of in vivo and in vitro assays.
In Vivo Models
1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the test.
-
The test compound (e.g., this compound) or vehicle is administered at a predetermined time before the test.
-
The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).
-
Behavior is recorded using a video camera and tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
2. Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) Tests for Anticonvulsant Activity
These are standard screening models to identify compounds with potential anticonvulsant properties.
-
MES Test:
-
Principle: This test evaluates a compound's ability to prevent the spread of seizures.
-
Procedure: A brief electrical stimulus is applied via corneal or ear electrodes to induce a tonic-clonic seizure. The abolition of the hindlimb tonic extensor phase is considered the endpoint of protection.
-
-
scPTZ Test:
-
Principle: This test identifies compounds that can raise the seizure threshold.
-
Procedure: A subcutaneous injection of a convulsive dose of pentylenetetrazol (PTZ) is administered. The absence of a defined period of clonic seizures is the endpoint for protection.
-
In Vitro Models
1. Electrophysiological Analysis of GABA-A Receptor Modulation
Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA-A receptors is the gold standard for studying the direct effects of a compound on receptor function.
-
Procedure:
-
Whole-cell or single-channel currents are recorded from cells expressing specific GABA-A receptor subtypes.
-
A low concentration of GABA is applied to elicit a baseline current.
-
The test compound is co-applied with GABA, and any potentiation of the GABA-induced current is measured.
-
-
Parameters Measured:
-
Increase in the amplitude of the GABA-evoked current.
-
Changes in the channel opening frequency or duration.
-
Visualizing Workflows and Relationships
To better understand the experimental processes and the hypothesized structure-activity relationship, the following diagrams are provided.
Conclusion
References
A detailed guide for researchers, scientists, and drug development professionals on the metabolic pathways of the tranquilizing agent Phenaglycodol and its chemical relatives, Meprobamate and Carisoprodol. This guide synthesizes available data to draw objective comparisons and clarify experimental approaches.
The landscape of central nervous system depressants features a variety of compounds with subtle structural differences that can lead to significant variations in their metabolic processing and overall pharmacological profiles. This guide provides a comparative examination of the metabolic pathways of this compound, Meprobamate, and Carisoprodol, compounds that share structural similarities yet exhibit distinct metabolic fates. While extensive research has elucidated the biotransformation of Meprobamate and Carisoprodol, detailed metabolic pathways for this compound remain less defined in publicly available scientific literature.
Metabolic Pathways: A Comparative Overview
The metabolic pathways of Meprobamate and Carisoprodol are well-documented, primarily involving hepatic oxidation and conjugation reactions. In contrast, specific metabolic routes for this compound are not well-established.
Meprobamate Metabolism
Meprobamate undergoes hepatic metabolism, where it is rapidly converted to inactive metabolites. The primary metabolic reactions include hydroxylation and subsequent glucuronide conjugation. A significant portion of a dose is excreted in the urine as either unchanged drug or its metabolites. Specifically, about 10-12% is excreted as unchanged meprobamate, with the remainder being metabolites such as 2-beta-hydroxymeprobamate and glucuronide conjugates[1].
Carisoprodol Metabolism
Carisoprodol's metabolism is initiated in the liver, predominantly by the cytochrome P450 enzyme CYP2C19[2][3][4][5]. This enzyme mediates the N-dealkylation of carisoprodol to its active metabolite, meprobamate. This conversion is a critical step as meprobamate itself has anxiolytic and sedative properties, contributing to the overall pharmacological effect of carisoprodol. Carisoprodol is also metabolized to a lesser extent to hydroxy-carisoprodol. Both meprobamate and hydroxy-carisoprodol are further metabolized to hydroxy-meprobamate and then undergo conjugation before being excreted by the kidneys. The reliance on CYP2C19, an enzyme known for genetic polymorphism, can lead to variability in metabolism among individuals.
This compound Metabolism
Despite extensive searches of scientific literature, detailed information on the specific metabolic pathways of this compound in humans or animals is scarce. While it is known to be a central nervous system depressant, its biotransformation, including the primary enzymes involved and the major metabolites formed, is not well-documented in available resources. One study noted that this compound can induce the metabolism of meprobamate, suggesting an interaction with hepatic enzyme systems, but does not detail its own metabolic fate.
Quantitative Metabolic Data
To facilitate a direct comparison of the metabolic parameters of these compounds, the following table summarizes key quantitative data where available. The lack of data for this compound is a notable gap in the current body of research.
| Parameter | Meprobamate | Carisoprodol | This compound |
| Primary Metabolizing Enzyme | Not specified, likely hepatic enzymes | CYP2C19 | Not documented |
| Primary Active Metabolite | None (metabolites are inactive) | Meprobamate | Not documented |
| Other Metabolites | 2-beta-hydroxymeprobamate, glucuronide conjugates | Hydroxy-carisoprodol, hydroxy-meprobamate, conjugates | Not documented |
| Route of Elimination | Primarily renal (urine) | Primarily renal (urine) | Not documented |
| Percentage of Unchanged Drug Excreted in Urine | 10-20% | Not specified | Not documented |
| Plasma Half-life | 6 to 17 hours | Approximately 8 hours | Not documented |
Experimental Protocols
The characterization of the metabolic pathways for Meprobamate and Carisoprodol has been achieved through a variety of experimental techniques. These methodologies provide a framework for potential future studies on this compound.
In Vitro Metabolism Studies:
-
Liver Microsomes: A common in vitro method involves incubating the drug with human liver microsomes. This subcellular fraction is rich in cytochrome P450 enzymes and allows for the identification of primary oxidative metabolites. For Carisoprodol, this method was crucial in identifying CYP2C19 as the key enzyme in its conversion to meprobamate.
-
Hepatocytes: The use of primary human hepatocytes provides a more complete model of hepatic metabolism, as these cells contain both Phase I and Phase II enzymes. This allows for the study of both the initial biotransformation and subsequent conjugation reactions.
In Vivo Metabolism Studies:
-
Animal Models: Administration of the drug to animal models (e.g., rats, dogs) followed by the collection of urine and feces allows for the identification of excreted metabolites. This approach provides a comprehensive picture of the drug's metabolic fate in a living organism.
-
Human Studies: In clinical studies, plasma, urine, and fecal samples are collected from human volunteers after drug administration. Analysis of these samples helps to identify the major metabolites and determine the pharmacokinetic profile of the drug in humans.
Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful analytical technique used to separate, detect, and identify drug metabolites in biological samples. It provides information on the molecular weight and structure of the metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable tool for the analysis of drug metabolites, particularly for volatile compounds or those that can be made volatile through derivatization.
Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known metabolic pathways of Meprobamate and Carisoprodol.
Conclusion and Future Directions
This comparative guide highlights the current understanding of the metabolic pathways of Meprobamate and Carisoprodol. The detailed knowledge of Carisoprodol's metabolism, particularly the role of CYP2C19 and the formation of the active metabolite meprobamate, provides valuable insights for predicting drug-drug interactions and understanding inter-individual variability in patient response. The metabolism of Meprobamate to inactive conjugates represents a more straightforward detoxification pathway.
The significant gap in the scientific literature regarding the metabolic fate of this compound is a critical area for future research. Elucidating the metabolic pathways of this compound, including the identification of key enzymes and metabolites, would not only complete our understanding of this class of compounds but also provide essential information for its safe and effective clinical use. Future studies employing modern analytical techniques such as high-resolution mass spectrometry and in vitro models with human liver preparations are warranted to fill this knowledge void.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of anxiolytics and hypnotics in the elderly. Therapeutic considerations (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorazepam - Wikipedia [en.wikipedia.org]
- 5. Inhibition of 1,4-butanediol metabolism in human liver in vitro [ouci.dntb.gov.ua]
A Comparative Analysis of the Therapeutic Index: Phenaglycodol vs. Classic Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of the non-benzodiazepine anxiolytic, Phenaglycodol, against classic benzodiazepines, namely Diazepam, Lorazepam, and Alprazolam. The therapeutic index (TI), a critical measure of a drug's safety margin, is defined as the ratio of the dose that produces toxicity in 50% of a population (TD50) or the lethal dose for 50% of a population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index suggests a wider margin of safety for clinical use.
While extensive preclinical data are available for classic benzodiazepines, allowing for a quantitative comparison of their therapeutic indices, a significant lack of publicly accessible quantitative data for this compound's lethal and effective doses prevents a direct numerical comparison. This guide, therefore, presents the available data for benzodiazepines in a structured format and discusses this compound's safety profile in a qualitative context based on its known pharmacological properties and its relationship to meprobamate.
Quantitative Comparison of Therapeutic Indices
The following table summarizes the available preclinical LD50 and ED50 data for Diazepam, Lorazepam, and Alprazolam in rodent models, along with their calculated therapeutic indices. It is important to note that these values can vary depending on the animal species, strain, and the specific experimental protocol employed.
| Drug | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Diazepam | Mouse | Oral | ~720 | ~1.5 (anticonvulsant) | ~480 |
| Rat | Oral | ~1240 | ~3.67 (sedative) | ~338 | |
| Lorazepam | Mouse | Oral | 1850 | ~0.2 (anxiolytic) | ~9250 |
| Alprazolam | Rat | Oral | 331 - 2171 | ~0.5 (anxiolytic) | ~662 - 4342 |
| Mouse | Oral | 1020 | Not widely reported | Not calculable | |
| This compound | Various | Oral/IP | Not publicly available | Not publicly available | Not calculable |
Mechanism of Action: A Tale of Two Receptors
The therapeutic and adverse effects of both classic benzodiazepines and likely this compound are rooted in their interaction with the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).
Classic Benzodiazepines: Potentiating GABA's Inhibitory Effect
Benzodiazepines exert their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel.[1][2] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron, which ultimately dampens neuronal excitability.[3]
Caption: GABA-A Receptor Signaling Pathway for Benzodiazepines.
This compound: A Putative, Less Defined Mechanism
This compound is pharmacologically related to meprobamate, a carbamate derivative that also enhances GABAergic transmission.[1] While the precise molecular target of this compound is not as well-characterized as that of benzodiazepines, it is presumed to act as a positive allosteric modulator at a site on the GABA-A receptor, though likely a different one from the benzodiazepine binding site. This interaction is thought to increase the duration of chloride channel opening, leading to neuronal inhibition.
Caption: Putative Signaling Pathway of this compound.
Experimental Protocols for Therapeutic Index Determination
The determination of a therapeutic index relies on standardized preclinical experimental protocols to ascertain both the lethal (or toxic) and effective doses of a compound.
Acute Toxicity Studies (LD50 Determination)
The median lethal dose (LD50) is typically determined through acute toxicity studies in at least two mammalian species, often rodents (mice and rats).
-
Animal Models: Healthy, young adult animals of a specific strain are used.
-
Dose Administration: The test substance is administered via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in a single dose. A range of doses is tested across different groups of animals.
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, which determines the dose estimated to be lethal to 50% of the animals.
Efficacy Studies (ED50 Determination)
The median effective dose (ED50) is determined in animal models of the condition the drug is intended to treat. For anxiolytics and anticonvulsants, common models include:
-
Anxiolytic Activity (e.g., Elevated Plus Maze): This test assesses the anxiety-reducing effects of a drug. Rodents naturally avoid open, elevated spaces. Anxiolytic drugs increase the time spent in the open arms of the maze. The ED50 is the dose that produces this effect in 50% of the animals.
-
Anticonvulsant Activity (e.g., Maximal Electroshock Seizure (MES) Test): This model is used to screen for drugs effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to induce a seizure. The ED50 is the dose of the drug that prevents the tonic hindlimb extension phase of the seizure in 50% of the animals.
Caption: Experimental Workflow for Therapeutic Index Determination.
Conclusion
Classic benzodiazepines like Diazepam, Lorazepam, and Alprazolam have well-characterized therapeutic indices, which, despite variations, generally indicate a wide margin of safety in preclinical models. Their mechanism of action through the potentiation of GABA at the GABA-A receptor is thoroughly understood.
In contrast, a comprehensive assessment of the therapeutic index of this compound is hampered by the lack of publicly available quantitative preclinical data. While it is known to possess anxiolytic and anticonvulsant properties, likely through a GABAergic mechanism similar to meprobamate, the absence of specific LD50 and ED50 values prevents a direct and meaningful comparison of its safety margin with that of classic benzodiazepines. Further research and data publication are imperative to fully elucidate the therapeutic index of this compound and to accurately position its therapeutic utility and safety profile relative to other anxiolytic agents. This information is crucial for researchers, scientists, and drug development professionals in making informed decisions regarding future research directions and potential clinical applications.
References
Safety Operating Guide
Navigating the Disposal of Phenaglycodol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Phenaglycodol, a tranquilizer with sedative properties, requires careful handling and disposal due to its classification as a controlled substance in various jurisdictions. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
The disposal of this compound, like other controlled substances, is primarily governed by national and local regulations. In the United States, the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) are the key regulatory bodies.[1][2][3] A core principle of controlled substance disposal is the "non-retrievable" standard, meaning the substance must be rendered unusable.[3][4]
Standard Operating Procedure for this compound Disposal
Given the regulatory landscape, the most recommended and compliant method for the disposal of expired, unwanted, or unused this compound from a laboratory setting is through a DEA-registered reverse distributor. It is against the law for unauthorized entities to handle or transport controlled substances.
Step 1: Segregation and Secure Storage
-
Immediately segregate any this compound designated for disposal from active laboratory stock to prevent accidental use.
-
Store the material in a clearly labeled, sealed, and secure location, adhering to the same security measures as your active controlled substance inventory.
Step 2: Contact a DEA-Registered Reverse Distributor
-
Identify and contact a reverse distributor that is authorized by the DEA to handle and dispose of controlled substances.
-
Your institution's Environmental Health & Safety (EHS) office can typically provide a list of approved vendors.
Step 3: Documentation
-
Meticulously document the name, concentration, and quantity of the this compound to be disposed of.
-
For Schedule I and II substances, a DEA Form 222 is required for the transfer. For Schedule III-V substances, an invoice is typically used.
-
A DEA Form 41 should be completed to record the destruction of the controlled substance.
Step 4: Packaging and Transfer
-
Package the this compound for disposal according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.
-
The transfer of the substance to the reverse distributor must be witnessed and documented.
Step 5: Record Keeping
-
Retain all records of the disposal, including transfer documents and the completed DEA Form 41, for a minimum of two years.
Important Note: It is prohibited to dispose of controlled substances by flushing them down the drain or mixing them with regular laboratory or municipal trash.
Regulatory and Safety Data Summary
For easy reference, the following table summarizes key regulatory requirements and safety information.
| Parameter | Guideline | Source |
| Primary Regulatory Agencies | Drug Enforcement Administration (DEA), Environmental Protection Agency (EPA) | |
| Disposal Standard | Must be rendered "non-retrievable" | |
| Recommended Disposal Method | Transfer to a DEA-registered reverse distributor | |
| Prohibited Disposal Methods | Sewering (flushing), mixing with regular trash | |
| Record Keeping Requirement | Minimum of two years for all disposal records | |
| Personal Protective Equipment | Wear protective gloves, eye protection, and appropriate lab attire |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow in a Laboratory.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
